Losmapimod

Catalog No.
S533590
CAS No.
585543-15-3
M.F
C22H26FN3O2
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Losmapimod

CAS Number

585543-15-3

Product Name

Losmapimod

IUPAC Name

6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide

Molecular Formula

C22H26FN3O2

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C22H26FN3O2/c1-13-17(9-15(10-18(13)23)21(28)26-16-6-7-16)19-8-5-14(11-24-19)20(27)25-12-22(2,3)4/h5,8-11,16H,6-7,12H2,1-4H3,(H,25,27)(H,26,28)

InChI Key

KKYABQBFGDZVNQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C

solubility

Soluble in DMSO, not in water

Synonyms

6-(5-((cyclopropylamino)carbonyl)-3-fluoro-2-methylphenyl)-N-(2,2-dimethylprpyl)-3-pyridinecarboxamide, GSK-AHAB, GW856553, losmapimod

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C

The exact mass of the compound Losmapimod is 383.20091 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. It belongs to the ontological category of phenylpyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Losmapimod p38 MAPK inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism & Signaling Pathway

The p38 MAPK pathway is a crucial intracellular signaling cascade that cells use to respond to external stressors like inflammatory cytokines and oxidative stress [1]. Losmapimod acts by reversibly binding to the ATP-binding site of p38 α and p38 β, which blocks their kinase activity and prevents the phosphorylation and activation of downstream transcription factors [2] [3].

The following diagram illustrates this signaling pathway and where this compound intervenes:

f cluster_ext Extracellular Stress Stimuli cluster_membrane Cell Membrane cluster_int Intracellular Signaling A Inflammatory Cytokines (e.g., TNF-α, IL-1β) D Cellular Receptors (e.g., cytokine receptors, TLRs) A->D B Oxidative Stress B->D C OSmotic Shock C->D E Upstream Kinases (MKK3, MKK6) D->E F p38 α/β MAPK (Inactive) E->F Phosphorylation G p38 α/β MAPK (Active, Phosphorylated) F->G H Transcription Factors (e.g., ATF-2) G->H I Nucleus H->I J Pro-inflammatory Gene Expression I->J K DUX4 Gene Expression (FSHD context) I->K L This compound L->G Inhibits

This compound inhibits activated p38 α/β MAPK, preventing downstream gene expression.

Applications in Drug Development

This compound has been investigated for several conditions where p38 MAPK plays a key pathological role.

  • Chronic Obstructive Pulmonary Disease (COPD): p38 MAPK is hyperactive in the lungs of COPD patients, driving persistent inflammation [1] [4]. Although this compound reduced inflammatory markers in proof-of-concept studies, subsequent Phase II clinical trials failed to demonstrate significant improvements in exercise tolerance or lung function, leading to the termination of its development for COPD [5] [6] [7].

  • Cardiovascular Disease: In conditions like acute coronary syndrome, p38 MAPK contributes to vascular inflammation and adverse cardiac remodeling [8]. A large Phase III trial (LATITUDE-TIMI 60) found that this compound did not significantly reduce major adverse cardiovascular events compared to a placebo, despite lowering biomarkers of inflammation (hs-CRP) and wall stress (NT-proBNP) [7] [8].

  • Facioscapulohumeral Muscular Dystrophy (FSHD): This is the current focus of this compound's development. In FSHD, toxic DUX4 protein is inappropriately expressed in muscle cells, causing damage [9]. p38 α/β MAPK regulates DUX4 expression, and this compound was identified as a potent suppressor of DUX4 in preclinical models [7] [9]. Fulcrum Therapeutics is now developing the drug for this indication. A Phase II trial did not meet its primary endpoint of reducing DUX4-driven gene activity, but it showed promising signals in secondary endpoints like reducing muscle fat infiltration and improving functional outcomes [9]. An ongoing Phase III trial (REACH) is designed to confirm these efficacy signals [9].

Experimental & Clinical Data Summary

The journey of this compound illustrates the challenge of translating a clear biological mechanism into clinical success. The table below summarizes key quantitative findings from its major clinical trials.

Indication Trial Phase / Type Key Efficacy Findings Key Safety Findings
COPD [5] Phase II, Randomized Controlled Trial (RCT) No significant improvement in 6-min walk distance vs. placebo. No improvement in lung function. Generally well-tolerated. Drug-related adverse events more common at higher doses (13% with 7.5mg & 15mg vs. 7% placebo).
Acute Coronary Syndrome [7] [8] Phase III, RCT (LATITUDE-TIMI 60) No significant reduction in Major Adverse Cardiovascular Events (MACE). Did reduce biomarkers hs-CRP and NT-proBNP. No significant difference in serious adverse events vs. placebo. A small increase in liver enzymes (ALT) was noted.
FSHD [10] [9] Phase II, RCT (ReDUX4) Did not change DUX4 gene signature. Showed potential stabilization/improvement in muscle fat infiltration (MRI) and shoulder function. Favorable safety and tolerability profile. No serious treatment-related adverse events or discontinuations.

Key Insights for Researchers

The case of this compound offers critical lessons for drug development:

  • The Translational Hurdle: this compound consistently demonstrates target engagement and modulation of relevant biomarkers (e.g., reducing inflammatory cytokines and DUX4-associated functional outcomes) [8] [9]. However, this has rarely translated into significant clinical benefits in large trials for common complex diseases, highlighting the gap between pathway inhibition and patient outcomes [5] [6] [8].
  • Repurposing for Rare Diseases: The drug's current application in FSHD is a strategic shift. By targeting a specific genetic driver (DUX4) in a rare disease, the clinical value of the mechanism may be more readily demonstrable [7] [9].
  • Endpoint Selection: The FSHD trials underscore the importance of endpoint selection. The failure of a DUX4 gene signature as a primary endpoint and the emergence of functional and MRI-based endpoints as more sensitive measures will inform future trial design in neurodegenerative and muscular disorders [9].

References

p38 alpha beta mitogen-activated protein kinase inhibition by losmapimod

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

Losmapimod acts as a selective p38α/β mitogen-activated protein kinase (MAPK) inhibitor by competitively binding to the ATP binding site of these kinases [1]. The p38 MAPK pathway is a central regulator of inflammation, activated by cellular stressors like cytokines, bacterial pathogens, and oxidative stress [2].

The diagram below illustrates the classical and atypical p38 MAPK activation pathways, highlighting this compound's specific target.

G Environmental Stress Environmental Stress MAP3Ks (e.g., TAK1) MAP3Ks (e.g., TAK1) Environmental Stress->MAP3Ks (e.g., TAK1) Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Cytokines->MAP3Ks (e.g., TAK1) Activates MKK3 MKK3 MAP3Ks (e.g., TAK1)->MKK3 Phosphorylates MKK6 MKK6 MAP3Ks (e.g., TAK1)->MKK6 Phosphorylates TAB1 Adaptor TAB1 Adaptor p38α p38α TAB1 Adaptor->p38α Atypical Activation p38α/β p38α/β MKK3->p38α/β Phosphorylates T180 & Y182 MKK6->p38α/β Phosphorylates T180 & Y182 Transcription Factors\n(e.g., ATF-2) Transcription Factors (e.g., ATF-2) p38α/β->Transcription Factors\n(e.g., ATF-2) Phosphorylates Downstream Kinases\n(e.g., MK2) Downstream Kinases (e.g., MK2) p38α/β->Downstream Kinases\n(e.g., MK2) Phosphorylates Inflammatory Response\n(Cytokine production) Inflammatory Response (Cytokine production) p38α/β->Inflammatory Response\n(Cytokine production) Drives This compound [ATP-site inhibitor] This compound [ATP-site inhibitor] This compound [ATP-site inhibitor]->p38α/β Inhibits Activation

p38 MAPK signaling pathways and this compound inhibition. The atypical TAB1-p38α pathway is implicated in specific disease pathologies [3].

Pharmacological and Clinical Profile of this compound

This compound has been investigated in multiple clinical trials for various inflammatory conditions. The tables below summarize key quantitative data on its pharmacokinetics (PK), pharmacodynamics (PD), and clinical efficacy.

Table 1: Pharmacokinetics of this compound in Healthy Volunteers (Single Dose) [1]

Parameter 3 mg IV (15-min infusion) 15 mg Oral Notes
C~max~ (μg L⁻¹) 59.4 45.9 Peak plasma concentration
AUC~0–∞~ (μg h L⁻¹) 171.1 528.0 Total exposure
Absolute Oral Bioavailability - 0.62 (90% CI: 0.56, 0.68) 62%

Table 2: Pharmacodynamic and Clinical Efficacy Outcomes

Condition (Trial) Dose & Duration Key Efficacy Findings Biomarker Changes
COPD [4] 2.5, 7.5, 15 mg twice daily for 12 weeks No significant difference vs placebo in 6-min walk distance (primary endpoint) Not reported in detail
COPD with Systemic Inflammation [5] 7.5 mg twice daily for 16 weeks No significant effect on arterial inflammation (TBR) or endothelial function (FMD) vs placebo Plasma fibrinogen not significantly reduced
Acute Coronary Syndrome [1] 3 mg IV + 15 mg oral (single dose) Rapid exposure for potential loading dose Max reduction in pHSP27: 44% (IV) & 55% (oral); 17% decrease in hsCRP (oral)
Facioscapulohumeral Muscular Dystrophy (FSHD) [6] 15 mg twice daily for 48 weeks No significant change in DUX4 gene expression (primary endpoint); improvements in some functional/structural outcomes -

Detailed Experimental Protocols

For researchers looking to replicate or design studies on p38 inhibition, here is a summary of key methodologies used in this compound research.

1. Enzymatic Assay for p38 Inhibition

  • Purpose: To determine the inhibitory activity (IC₅₀) of a compound against p38α and other isoforms.
  • Method: An AlphaScreen-based kinase activity assay is used [2].
  • Procedure:
    • Reaction Mix: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 100 μM Na₃VO₄, 2 mM DTT, 0.05% Tween 20, 100 pM p38 isoform, 1% DMSO, and 0.3 μg/mL ATF-2 fusion protein substrate.
    • Incubation: The compound is incubated with the reaction mix for 2 hours at 25°C.
    • Reaction Start: Add 250 μM ATP to initiate kinase activity. Incubate for 1 hour at 25°C.
    • Reaction Stop & Detection: Stop with EDTA. Detect phosphorylation using an anti-phospho-ATF-2 antibody, AlphaScreen donor beads, and Protein A acceptor beads. Measure luminescence.
    • Analysis: IC₅₀ values are calculated from concentration-response curves.

2. Cell-Based Anti-inflammatory Assay

  • Purpose: To measure the inhibition of cytokine release in stimulated cells.
  • Cell Models: Human Peripheral Blood Mononuclear Cells (PBMCs) or human bronchial epithelial cells (e.g., BEAS-2B) [2].
  • Procedure:
    • Cell Preparation & Plating: Isolate PBMCs from blood via density gradient centrifugation. Plate cells in 96-well plates.
    • Pre-treatment: Incubate cells with the test compound or vehicle for 1 hour.
    • Stimulation: Add a stimulant such as Lipopolysaccharides (LPS at 10 ng/mL) for PBMCs, or TNF-α/Cigarette Smoke Extract (CSE) for bronchial cells. Incubate for 18 hours.
    • Cytokine Measurement: Collect cell-free supernatants. Quantify cytokine levels (e.g., TNF-α, IL-8) using a validated immunoassay (e.g., MSD electrochemiluminescence platform).

3. In Vivo Model of Lung Inflammation

  • Purpose: To evaluate the efficacy of an inhaled p38 inhibitor in reducing lung inflammation.
  • Model: LPS-induced neutrophil influx in rat lungs [2].
  • Procedure:
    • Animal Subjects: Adult male Wistar rats.
    • Drug Administration: Administer the compound (e.g., via nose-only inhalation of a dry powder formulation or intratracheal instillation) prior to or after challenge.
    • Inflammation Induction: Challenge the animals with intra-tracheal or intra-nasal instillation of LPS (e.g., from E. coli 0111:B4) or recombinant IL-1β.
    • Sample Collection & Analysis: After sacrifice, perform Bronchoalveolar Lavage (BAL). Collect BAL Fluid (BALF) and analyze for:
      • Cellular Influx: Count neutrophils as a primary measure of inflammation.
      • Cytokine Levels: Measure pro-inflammatory cytokines like IL-6.

Conclusion and Research Perspectives

This compound exemplifies both the potential and challenges of targeting the p38 MAPK pathway. While it demonstrates potent on-target activity by inhibiting p38α/β and modulating biomarkers like pHSP27, its clinical efficacy in chronic complex diseases like COPD has been limited [4] [5]. However, research continues to explore its utility in other indications such as Facioscapulohumeral Muscular Dystrophy (FSHD), where it showed promise in functional outcomes despite not meeting its primary biomarker endpoint [6].

Future research may focus on:

  • Patient Stratification: Identifying patient subpopulations with high pathway activity who are more likely to respond.
  • Novel Formulations: The development of inhaled p38 inhibitors (like CHF6297) [2] aims to maximize lung exposure while minimizing systemic side effects.
  • Atypical Pathway Inhibition: Investigating selective inhibitors of the TAB1-p38α atypical pathway [3] could unlock more targeted therapies with better safety profiles.

References

Losmapimod preclinical studies myocardial ischemia reperfusion injury

Author: Smolecule Technical Support Team. Date: February 2026

Losmapimod's Proposed Mechanism of Action in MIRI

This compound is an oral, selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha and beta isoforms [1]. The rationale for its investigation in cardiac ischemia stems from the central role of p38 MAPK in the cellular response to stress and inflammation.

The following diagram illustrates the key signaling pathways involved in MIRI and the proposed point of inhibition by this compound:

G cluster_responses Detrimental Cellular Outcomes Ischemia Ischemia p38 MAPK\n(Activated) p38 MAPK (Activated) Ischemia->p38 MAPK\n(Activated)  Cellular Stress Reperfusion Reperfusion Reperfusion->p38 MAPK\n(Activated)  Cellular Stress Oxidative Stress Oxidative Stress Oxidative Stress->p38 MAPK\n(Activated) Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Cytokines->p38 MAPK\n(Activated)  Amplification Transcription Factors\n(e.g., NF-κB) Transcription Factors (e.g., NF-κB) p38 MAPK\n(Activated)->Transcription Factors\n(e.g., NF-κB) This compound This compound This compound->p38 MAPK\n(Activated)  Inhibits Inflammatory Mediators\n(TNF-α, IL-1, IL-6, IL-8) Inflammatory Mediators (TNF-α, IL-1, IL-6, IL-8) Transcription Factors\n(e.g., NF-κB)->Inflammatory Mediators\n(TNF-α, IL-1, IL-6, IL-8) Cellular Responses Cellular Responses Inflammatory Mediators\n(TNF-α, IL-1, IL-6, IL-8)->Cellular Responses Accelerated Cardiomyocyte Injury Accelerated Cardiomyocyte Injury Cellular Responses->Accelerated Cardiomyocyte Injury Necroptosis & Apoptosis Necroptosis & Apoptosis Cellular Responses->Necroptosis & Apoptosis Endothelial Dysfunction Endothelial Dysfunction Cellular Responses->Endothelial Dysfunction Vasoconstriction Vasoconstriction Cellular Responses->Vasoconstriction

Proposed cardioprotective mechanism of this compound via p38 MAPK pathway inhibition.

This mechanism is supported by preclinical models of cardiovascular disease. A study in a hypertensive rat model prone to stroke showed that this compound improved survival and endothelial function, while reducing cardiac remodeling and interleukin-1 production [1]. Furthermore, another p38 MAPK inhibitor was shown to limit infarct size in a model of acute coronary artery ligation by attenuating reperfusion injury [1].

Key Preclinical and Clinical Trial Rationale

The transition from preclinical understanding to clinical investigation is summarized in the table below, which outlines the core evidence base for this compound's application in MIRI:

Aspect Description & Findings Source Context
Proposed Mechanism Inhibition of p38 MAPK α/β isoforms; reduces transcription of inflammatory mediators (TNF-α, IL-1, IL-6, IL-8); attenuates oxidative stress and endothelial dysfunction. [1]

| Supporting Preclinical Evidence | Hypertensive Rat Model: this compound improved survival, endothelial function, and reduced cardiac remodeling. Coronary Ligation Model: A similar p38 MAPK inhibitor compound limited infarct size by attenuating reperfusion injury. | [1] | | Clinical Trial Rationale (SOLSTICE) | Trial Design: Phase 2, randomized, double-blind, placebo-controlled in NSTEMI patients. Primary Objective: Assess safety and effect on biomarkers of inflammation (hsCRP) and myocardial injury (troponin). Hypothesis: Inhibiting p38 MAPK limits damage by improving vascular function and stabilizing vulnerable plaques. | [2] |

Research Implications and Future Directions

The available information, while not from a direct this compound-MIRI preclinical study, provides a strong scientific foundation:

  • Pathogenic Alignment: The drug's mechanism directly targets key pathological processes in MIRI, including the inflammatory response, cardiomyocyte death, and microvascular dysfunction [3] [1].
  • Evidence-Based Translation: The design of the SOLSTICE trial was built upon this mechanistic rationale, aiming to translate the observed preclinical benefits into a clinical setting for acute coronary syndrome patients [2].

References

Losmapimod historical development GSK clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile

Losmapimod is a small molecule that acts as a selective inhibitor of the p38α and p38β mitogen-activated protein kinases (MAPKs) [1] [2]. These enzymes play a central role in cellular responses to stress and inflammation signals.

  • Molecular Formula: C₂₂H₂₆FN₃O₂ [1] [3]
  • Molar Mass: 383.467 g·mol⁻¹ [1]
  • Primary Target: Mitogen-activated protein kinase 14 (MAPK14, also known as p38α) [3]

The following diagram illustrates the core mechanism of action of this compound in inhibiting the p38 MAPK pathway:

G Inflammatory Stimulus Inflammatory Stimulus p38 MAPK (Active) p38 MAPK (Active) Inflammatory Stimulus->p38 MAPK (Active) Activates Cellular Stress Cellular Stress Cellular Stress->p38 MAPK (Active) Activates p38 MAPK (Inactive) p38 MAPK (Inactive) p38 MAPK (Inactive)->p38 MAPK (Active) Phosphorylation Pro-inflammatory Cytokines Pro-inflammatory Cytokines p38 MAPK (Active)->Pro-inflammatory Cytokines Induces Production Downstream Transcription Factors Downstream Transcription Factors p38 MAPK (Active)->Downstream Transcription Factors Activates This compound This compound This compound->p38 MAPK (Active) Inhibits

Historical Clinical Development & Outcomes

This compound has been investigated for a wide range of medical conditions. The following table provides a comparative overview of its key clinical trial journeys and outcomes:

Indication Highest Phase Key Outcome / Reason for Termination
Acute Coronary Syndrome (ACS) Phase III [1] Phase III (LATITUDE-TIMI 60) failed to show significantly improved clinical outcomes (Cardiovascular death, MI, urgent revascularization) [1] [4].
Chronic Obstructive Pulmonary Disease (COPD) Phase II [1] [5] Multiple Phase II trials failed to improve exercise tolerance, lung function, arterial inflammation, or rate of exacerbations [1] [5]. Development terminated in 2016 [5].
Major Depressive Disorder (MDD) Phase II [1] Phase II trials failed to show a significant improvement in depression symptoms and biomarkers [1].
Facioscapulohumeral Muscular Dystrophy (FSHD) Phase III [2] Phase III (REACH) trial failed to meet its primary endpoint (change in Reachable Workspace) and secondary endpoints in 2024. Development suspended [2].
COVID-19 Phase III (Terminated) [3] Listed as a terminated Phase III trial [3].
Non-Small Cell Lung Cancer (NSCLC) Preclinical Research [6] Shown in a 2018 study to overcome gefitinib-resistance by preventing tetraploidization in mouse models [6].

Detailed Look: Key Trial Designs and Protocols

For researchers, understanding the design of pivotal trials is crucial. Here are the methodologies for two major late-stage studies:

1. Phase III REACH Trial in FSHD (NCT05397470) [2]

  • Objective: Evaluate the efficacy and safety of this compound for the treatment of FSHD.
  • Design: Multi-center, randomized, double-blind, placebo-controlled trial.
  • Participants: 260 patients with FSHD.
  • Intervention: Participants were randomized 1:1 to receive either This compound (15 mg) or a matching placebo, administered orally twice a day.
  • Treatment Period: 48 weeks.
  • Primary Endpoint: Absolute change from baseline in Reachable Workspace (RWS), measured as relative surface area (RSA).
  • Secondary Endpoints:
    • Muscle Fat Infiltration (MFI) assessed by whole-body MRI.
    • Shoulder abductor strength measured by hand-held dynamometry.
    • Patient-Reported Outcomes (PROs): Patient Global Impression of Change (PGIC) and Neuro-QoL Upper Extremity.
  • Outcome: The trial did not achieve its primary or secondary endpoints [2].

2. Phase III LATITUDE-TIMI 60 in ACS (NCT02145468) [1] [4]

  • Objective: Determine if this compound could reduce the risk of subsequent cardiac events after an Acute Coronary Syndrome.
  • Design: Randomized, double-blind, placebo-controlled, multi-centre study.
  • Participants: Planned enrollment of 25,500 patients across 39 countries.
  • Intervention: Eligible patients were randomized to receive This compound (7.5 mg) or placebo twice daily.
  • Treatment Period: 3 months.
  • Primary Efficacy Endpoint: Time to first occurrence of a composite of Major Adverse Cardiovascular Events (MACE): cardiovascular death, myocardial infarction, or severe recurrent ischemia requiring urgent coronary artery revascularization.
  • Outcome: The trial failed to show a significant benefit for this compound over placebo [1].

Experimental Insights from Preclinical Research

Beyond clinical trials, this compound has been a tool in mechanistic studies. A notable 2018 publication in EBioMedicine explored its potential to overcome drug resistance in non-small cell lung cancer (NSCLC) [6].

  • Background: The study investigated gefitinib resistance, linked to genomic instability and tetraploid cell formation [6].
  • Finding: Research showed gefitinib activated the YAP-MKK3/6-p38 MAPK-STAT3 pathway, leading to tetraploidization and resistance [6].
  • Experimental Intervention: Treatment with this compound suppressed this gefitinib-induced tetraploidization [6].
  • Validation: Knockdown of p38 MAPK using shRNA also prevented tetraploidization and inhibited cancer cell growth [6].
  • In Vivo Model: An in-house generated gefitinib-resistant Patient-Derived Xenograft (PDX) mouse model showed this compound effectively reduced tumor volume and weight [6].

The diagram below summarizes this specific signaling pathway investigated in the preclinical cancer research:

G Gefitinib (EGFR-TKI) Gefitinib (EGFR-TKI) YAP YAP Gefitinib (EGFR-TKI)->YAP Activates MKK3/6 MKK3/6 YAP->MKK3/6 Activates p38 MAPK (Active) p38 MAPK (Active) MKK3/6->p38 MAPK (Active) Activates STAT3 STAT3 p38 MAPK (Active)->STAT3 Activates Tetraploidization Tetraploidization STAT3->Tetraploidization Gefitinib-Resistant NSCLC Cell Growth Gefitinib-Resistant NSCLC Cell Growth Tetraploidization->Gefitinib-Resistant NSCLC Cell Growth This compound This compound This compound->p38 MAPK (Active) Inhibits p38 shRNA p38 shRNA p38 shRNA->p38 MAPK (Active) Knocks Down

Conclusion and Data Availability

Despite a promising mechanism of action and a favorable safety profile demonstrated in over 3,500 subjects, this compound consistently failed to prove efficacy in large, well-controlled Phase III trials across several inflammatory and non-inflammatory conditions [1] [2].

  • Future of FSHD Data: In a significant contribution to the research community, Fulcrum Therapeutics is transferring all data and biospecimens from its this compound clinical trials in FSHD to the FSHD Society [7]. This includes data from the Phase 2 and Phase 3 trials. Researchers will be able to access this rich dataset for further analysis, which may provide deeper insights into FSHD progression and inform future therapeutic development [7].

References

Losmapimod safety profile and tolerability in healthy subjects

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Tolerability Profile of Losmapimod

The table below summarizes the key safety and tolerability findings from clinical trials of this compound:

Trial Phase / Population Dosing Regimen Safety & Tolerability Findings Reported Adverse Events (AEs)
Phase 1 (Healthy Volunteers & FSHD) [1] Single oral dose: 7.5 mg or 15 mg Well tolerated, no serious AEs (SAEs) [1]. Mild and self-limited AEs [1].
Phase 2b (ReDUX4, FSHD) [2] 15 mg twice daily for 48 weeks Well tolerated, no deaths or treatment discontinuations due to AEs [2]. 29 treatment-emergent AEs (9 drug-related) vs. 23 (2 drug-related) for placebo. 2 SAEs in this compound group deemed unrelated to drug [2].
Phase 2 Open-Label (FSHD) [3] [4] 15 mg twice daily for 52 weeks Favorable safety and tolerability profile [3]. No deaths, serious treatment-emergent AEs, or discontinuations due to AEs [3].
Phase 3 (REACH, FSHD) [5] [6] 15 mg twice daily for 48 weeks Consistent safety profile with prior studies [5]. Rate of treatment-related AEs was similar to placebo. No treatment-related SAEs in this compound group [5].

Detailed Experimental Protocols

The following methodologies are compiled from the Phase 1 trial and other cited studies [1].

  • Study Design: The Phase 1 trial was a multi-part investigation.

    • Part A: 10 healthy volunteers were randomized to receive either a single oral dose of this compound (7.5 mg, then 15 mg in a crossover manner; n=8) or placebo (n=2) in both periods.
    • Part B: 15 FSHD subjects were randomized to placebo (n=3), this compound 7.5 mg (n=6), or 15 mg (n=6).
    • Part C: FSHD subjects (n=5) received open-label this compound 15 mg twice daily for 14 days [1].
  • Safety Assessments: Primary safety endpoints across studies typically included [3] [4]:

    • Incidence of Treatment-Emergent Adverse Events (TEAEs)
    • Serious Adverse Events (SAEs)
    • Discontinuations due to AEs
    • Clinical laboratory tests, vital signs, and electrocardiograms (ECGs)
  • Pharmacokinetic (PK) & Target Engagement (TE) Analysis:

    • PK Sampling: Blood samples were collected to determine plasma concentrations. Key parameters calculated were maximum concentration (Cmax) and area under the concentration-time curve (AUC0-12) [1].
    • Muscle Biopsy: In FSHD subjects, muscle biopsies were performed at baseline and on Day 14. Biopsies were taken from MRI-normal appearing muscle (Part B) and from affected muscle identified by abnormal short-tau inversion recovery sequence (Part C) [1].
    • TE Biomarker: Target engagement was assessed by measuring the ratio of phosphorylated HSP27 to total HSP27 (pHSP27:total HSP27) in both sorbitol-stimulated blood and muscle tissue samples [1].

Mechanism of Action and Experimental Workflow

The diagram below illustrates the proposed mechanism of this compound in FSHD and the workflow for assessing its target engagement.

G DUX4_Expression FSHD Genetic Defect Leads to DUX4 Expression p38_Activation p38α/β MAPK Activation DUX4_Expression->p38_Activation Muscle_Damage Muscle Degeneration & Symptoms p38_Activation->Muscle_Damage This compound This compound Intervention (oral, 15 mg twice daily) p38_Inhibition Inhibition of p38α/β This compound->p38_Inhibition DUX4_Reduction Reduces DUX4 Expression (Theoretical Target) p38_Inhibition->DUX4_Reduction Observed in pre-clinical models TE_Biomarker Target Engagement Biomarker: ↓ pHSP27:total HSP27 ratio p38_Inhibition->TE_Biomarker  Measured in blood & muscle biopsy Clinical_Outcome Stabilization/Improvement in Muscle Function DUX4_Reduction->Clinical_Outcome Not consistently confirmed in human trials

Figure 1: Proposed this compound mechanism and assessment workflow. The diagram shows this compound inhibits p38α/β MAPK, which was hypothesized to reduce DUX4 expression in FSHD. Target engagement was confirmed by measuring pHSP27 reduction, though DUX4 suppression was not consistently shown in clinical trials [1] [2] [3].

Key Takeaways for Researchers

  • Consistent Safety Profile: this compound demonstrated a favorable and consistent safety profile across all phases of clinical trials, from single doses in healthy volunteers to long-term treatment in FSHD patients. The most common adverse events were mild and self-limiting [1] [5] [2].
  • Successful Target Engagement vs. Efficacy Outcome: While this compound successfully engaged its intended p38α/β target (as evidenced by reduced pHSP27 in blood and muscle), this did not translate to a consistent reduction in DUX4-driven gene expression in a larger Phase 2b trial [1] [2]. This disconnect between target engagement and the primary molecular endpoint is a critical point for future drug development.
  • Clinical Development Halted: Despite the positive safety data, Fulcrum Therapeutics halted the development of this compound after its Phase 3 REACH trial failed to meet the primary efficacy endpoint. Both treatment and placebo groups showed similar improvements in reachable workspace, contradicting earlier findings and natural history data [5] [6].

The available data strongly supports the safety and tolerability of this compound for further investigation. However, its journey underscores the critical challenge in drug development: achieving definitive clinical efficacy, even with a well-tolerated drug and demonstrated target engagement.

References

phosphorylated HSP27 as biomarker for losmapimod target engagement

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Biomarker Role

The diagram below illustrates how losmapimod interacts with the p38 MAPK pathway and impacts HSP27.

G cluster_pathway This compound Mechanism & HSP27 Phosphorylation Cellular Stress Cellular Stress p38 MAPK Activation p38 MAPK Activation Cellular Stress->p38 MAPK Activation Activates MAPKAPK2/3 MAPKAPK2/3 p38 MAPK Activation->MAPKAPK2/3 Activates DUX4 Gene DUX4 Gene p38 MAPK Activation->DUX4 Gene Regulates HSP27 Phosphorylation HSP27 Phosphorylation MAPKAPK2/3->HSP27 Phosphorylation Catalyzes Oligomer Dissociation Oligomer Dissociation HSP27 Phosphorylation->Oligomer Dissociation Leads to This compound This compound This compound->p38 MAPK Activation Inhibits This compound->DUX4 Gene Suppresses Altered Function Altered Function Oligomer Dissociation->Altered Function Results in DUX4 Protein DUX4 Protein DUX4 Gene->DUX4 Protein Expression Muscle Cell Damage Muscle Cell Damage DUX4 Protein->Muscle Cell Damage Causes

This compound inhibits p38 MAPK, reducing HSP27 phosphorylation and DUX4 expression.

This compound is a selective oral inhibitor of p38 α/β mitogen-activated protein kinase (MAPK) [1]. The p38 MAPK pathway, activated by cellular stress, phosphorylates downstream kinases like MAPKAPK2/3, which then phosphorylate HSP27 [2]. This phosphorylation triggers the dissociation of large HSP27 oligomers into smaller dimers and tetramers, changing its functional state [2]. In facioscapulohumeral dystrophy (FSHD), inhibiting this pathway with this compound also suppresses the aberrant expression of the DUX4 protein, which is toxic to muscle cells [3] [1]. Thus, a decrease in the pHSP27:HSP27 ratio provides direct evidence of this compound's activity at the molecular level [4].

Quantitative Data on Target Engagement

The following table summarizes the quantitative evidence for pHSP27 as a target engagement biomarker from key this compound clinical studies.

Study Description Participant Cohort Target Engagement Measurement Key Efficacy & Safety Findings

| Phase 2 Open-Label (NCT04004000) [3] [1] 52-week treatment | 14 adults with FSHD1 | ~40-50% reduction in blood pHSP27:HSP27 ratio at weeks 4 & 52. 10.8% reduction in muscle pHSP27:HSP27 ratio at week 4. | Stability/improvement in upper limb function. Most common AE: mild, transient liver enzyme increase [3]. | | Phase 1 (FSHD & Healthy Volunteers) [4] Single & multiple doses | 15 FSHD subjects, 10 healthy volunteers | Dose-dependent this compound concentrations in muscle (42.1 ± 10.5 ng/g [7.5 mg] to 97.2 ± 22.4 ng/g [15 mg]). TE confirmed in blood and muscle. | Well-tolerated, no serious AEs. Most AEs were mild and self-limited [4]. | | Phase 3 REACH (NCT05397470) [3] | 260 adults with FSHD | Trial completed enrollment; top-line results expected to include biomarker data. | Awaited; will further evaluate efficacy and safety [3]. |

The data consistently shows that this compound engages its target and produces a measurable and sustained decrease in the pHSP27:HSP27 ratio. The effect was observed in both blood and muscle tissue, confirming the drug reaches its site of action [3] [4].

Experimental Protocols for Measuring Target Engagement

For researchers, here are detailed methodologies from the clinical studies for assessing this compound target engagement via pHSP27.

Blood-Based Biomarker Protocol
  • Sample Type: Sorbitol-stimulated blood samples [4].
  • Measurement Technique: Assess the ratio of phosphorylated HSP27 to total HSP27 (pHSP27:HSP27). A reduction in this ratio indicates successful inhibition of the p38 MAPK pathway by this compound [3] [4].
  • Timing: Measurements were taken at baseline and post-treatment (e.g., week 4 and week 52) [3]. The studies showed a 40-50% reduction in this ratio in blood, confirming it as a robust and accessible biomarker for target engagement [3].
Muscle Biopsy Biomarker Protocol
  • Sample Type: Percutaneous muscle biopsies [4].
  • Tissue Selection: Biopsies were taken from both MRI-normal appearing muscle and muscle identified as affected (showing abnormal signal on STIR MRI sequences) [4].
  • Measurement Technique: Same as for blood—measurement of the pHSP27:HSP27 ratio directly in the target tissue [4].
  • Timing: Paired biopsies at baseline and after 14 days of treatment [4]. This direct tissue measurement confirmed a ~11% reduction in the pHSP27 ratio and provided evidence of dose-dependent drug concentrations in muscle [3] [4].

Key Takeaways for Researchers

  • pHSP27:HSP27 Ratio is a Validated Biomarker: The reduction of this ratio in blood and muscle robustly confirms this compound's engagement with the p38 MAPK target [3] [4].
  • Blood is a Practical Surrogate: The strong, consistent signal in blood suggests it can serve as a primary, non-invasive measure for monitoring target engagement in clinical trials [3].
  • Link to Clinical Outcome: While target engagement is clear, the relationship to the reduction of toxic DUX4 expression in muscle showed variability, indicating the pathway between engagement and full clinical efficacy may be complex [3].

References

Clinical Trial Data Summary for Losmapimod (15 mg twice daily)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the design and key outcomes from two clinical trials investigating losmapimod.

Trial Identifier Phase & Design Population & Duration Primary Endpoint(s) & Results Key Efficacy Findings Safety & Tolerability
ReDUX4 (NCT04003974) [1] Phase 2b, Randomized, Double-blind, Placebo-controlled 80 adults with FSHD1; 48 weeks [1] Change in DUX4-driven gene expression: No significant difference vs. placebo (p=0.56) [1] Potential improvements in muscle fat infiltration (MRI), functional outcomes (reachable workspace), and patient-reported impression of change [1] Well tolerated. More TEAEs in this compound group (29 vs. 23); most were mild. No deaths or TEAE-related discontinuations [1]
NCT04004000 [2] Phase 2, Open-label Pilot Study 14 adults with FSHD1; 52 weeks (+ extension) [2] Safety & Tolerability: No deaths, serious TEAEs, or discontinuations due to TEAEs [2] Pharmacodynamics: Blood concentrations associated with target engagement and decreased DUX4 expression in vitro were achieved. Clinical outcomes showed a trend toward stabilization/improvement [2] This compound was well tolerated, supporting further investigation in a larger phase 3 study [2]

Detailed Experimental Protocols

1. Trial Design and Participant Selection

  • Overall Design: The Phase 2b trial (ReDUX4) was a randomized, double-blind, placebo-controlled study conducted across 17 centers. Participants were allocated 1:1 to receive either 15 mg this compound or a matching placebo orally twice daily for 48 weeks [1]. The Phase 2 pilot study (NCT04004000) was a single-site, open-label trial where all participants received the same 15 mg twice-daily regimen for 52 weeks [2].
  • Key Inclusion Criteria: Participants were adults (aged 18-65 years) with genetically confirmed FSHD1 (specifically, type 1 with loss of repression of DUX4 expression). The ReDUX4 trial required participants to have a Ricci clinical severity score between 2 and 4 and at least one skeletal muscle suitable for biopsy as determined by MRI [1].

2. Primary and Secondary Endpoint Assessments

  • DUX4-Driven Gene Expression (ReDUX4 Primary Endpoint): Skeletal muscle biopsies were performed at baseline and again at either week 16 or 36. The expression of DUX4-regulated genes was quantified from these samples using reverse transcription quantitative polymerase chain reaction (RT-qPCR). The analysis was performed on a modified intention-to-treat population with available data [1].
  • Safety and Tolerability: Assessed throughout the studies by monitoring the incidence, severity, and relationship to the study drug of all treatment-emergent adverse events (TEAEs). Standard safety assessments also included clinical laboratory tests, vital signs, and electrocardiograms [1] [2].
  • Pharmacokinetics and Pharmacodynamics (Secondary Endpoints): Blood samples were collected to measure this compound concentrations for pharmacokinetic (PK) analysis. The relationship between drug exposure and target engagement (inhibition of p38α/β MAPK) was evaluated to confirm the biological activity of the regimen [2].

3. Exploratory Efficacy Assessments

  • Muscle Structure (Fat Infiltration): Magnetic Resonance Imaging (MRI) was used to assess changes in muscle composition, specifically the degree of fat infiltration in skeletal muscles over time [1].
  • Functional Capacity: The Reachable Workstation (RWS) assessment was used as a functional outcome measure. This instrument evaluates the three-dimensional volume of space that a participant can reach with their arms, providing a quantitative measure of shoulder girdle function, which is critically impaired in FSHD [1].
  • Patient-Reported Outcomes: The Patient Global Impression of Change (PGIC) was used to capture participants' perception of their own change in health status throughout the trial [1].

Visualizing Mechanisms and Trial Workflows

The following diagrams, created using Graphviz DOT language, illustrate the proposed drug mechanism and a generalized trial workflow.

Proposed Mechanism of this compound in FSHD1

Losmapimod_Mechanism Stressors Stressors p38 MAPK\n(p38α/β) p38 MAPK (p38α/β) Stressors->p38 MAPK\n(p38α/β) Activates DUX4 DUX4 Muscle Cell\nDamage & Death Muscle Cell Damage & Death DUX4->Muscle Cell\nDamage & Death Causes p38 MAPK\n(p38α/β)->DUX4 Regulates Expression This compound This compound This compound->p38 MAPK\n(p38α/β) Inhibits

This diagram illustrates the hypothesized mechanism of action for this compound in FSHD1. Cellular stressors activate the p38 MAPK pathway, which regulates the aberrant expression of the DUX4 transcription factor. DUX4 expression drives muscle cell damage and death. This compound acts as an inhibitor of p38α/β MAPK, aiming to disrupt this pathogenic cascade. [1] [2]

Simplified Clinical Trial Workflow

This diagram outlines the high-level workflow for the Phase 2b ReDUX4 clinical trial. After screening and baseline assessments, eligible participants were randomized to receive either the investigational drug or a placebo for the 48-week treatment period, after which the study endpoints were assessed. [1]

Conclusion

The 15 mg twice-daily dosing regimen of this compound has demonstrated a consistent and acceptable safety and tolerability profile in clinical trials for FSHD1. While the primary biomarker endpoint of reducing DUX4-driven gene expression was not met in the Phase 2b study, consistent trends in structural and functional exploratory outcomes provided the rationale for further investigation. The ongoing Phase 3 study will provide more definitive evidence regarding the efficacy of this dosing regimen.

References

Comprehensive Application Notes and Protocols: Quantitative RT-PCR Measurement of DUX4-Driven Gene Expression in Muscle Biopsy for FSHD Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FSHD Pathogenesis and DUX4 Target Genes

Facioscapulohumeral muscular dystrophy (FSHD) is the third most common muscular dystrophy, affecting approximately 1 in 15,000 live births, and is characterized by progressive and often asymmetric muscle weakness that typically begins in the face, shoulders, and upper arms. [1] [2] The molecular pathogenesis of both major forms of FSHD (types 1 and 2) involves the aberrant expression of DUX4, a germline transcription factor that is normally epigenetically silenced in somatic tissues. [3] [2] [4] In FSHD, genetic and epigenetic alterations lead to chromatin de-repression of the D4Z4 macrosatellite repeat array on chromosome 4q35, resulting in the toxic expression of DUX4 in skeletal muscle. [1] [4] The DUX4 protein functions as a transcription factor that activates a cascade of downstream target genes, leading to muscle toxicity, impaired differentiation, and ultimately muscle degeneration. [1] [2]

The detection of DUX4 expression presents a significant technical challenge due to the low abundance and sporadic nature of its expression in muscle tissue. [5] For this reason, quantitative RT-PCR (qRT-PCR) measurement of DUX4 target genes has emerged as a reliable and sensitive method for monitoring DUX4 activity in both research and clinical settings. This approach provides researchers with a quantifiable readout of DUX4 pathway activation that correlates with disease activity and treatment response. [3] [6] The establishment of robust qRT-PCR protocols for DUX4-driven gene expression is particularly crucial for therapeutic development, as it enables researchers to assess target engagement and treatment efficacy in preclinical studies and clinical trials. [1] [5]

Key Biomarkers for Monitoring DUX4 Activity

Established DUX4 Target Genes and Their Functions

Table 1: Primary and Secondary Biomarkers for DUX4 Activity Monitoring

Biomarker Category Gene Symbol Full Name Function Detection Frequency in FSHD
Primary Targets TRIM43 Tripartite Motif Containing 43 Ubiquitin ligase activity; germline development Detected in 48.7% of FSHD biopsies [5]
MBD3L2 Methyl-CpG Binding Domain Protein 3 Like 2 Transcriptional regulation; chromatin modification Highly correlated with DUX4 expression [1] [6]
ZSCAN4 Zinc Finger and SCAN Domain Containing 4 Stem cell pluripotency; telomere maintenance Validated in multiple FSHD models [6]
Secondary Targets LEUTX Leucine Twenty Homeobox Homeobox transcription factor; embryonic development Consistently upregulated by DUX4 [1]
TRIM48 Tripartite Motif Containing 48 Ubiquitin ligase activity; protein modification Part of extended DUX4 signature [5]
Reference Genes GAPDH Glyceraldehyde-3-Phosphate Dehydrogenase Glycolytic enzyme; housekeeping gene Stable expression across muscle samples [6]
ACTB Beta-Actin Cytoskeletal structural protein; housekeeping gene Normalization control for lentiviral experiments [6]

The selection of appropriate biomarkers is critical for accurate assessment of DUX4 activity. Research has demonstrated that the cumulative expression of multiple DUX4 target genes provides a more reliable indicator of DUX4 pathway activation than individual genes alone. [5] In fact, studies analyzing FSHD muscle biopsies have shown that approximately 48.7% of biopsies show significantly elevated expression of DUX4 target genes (classified as DUX4-positive), while the remaining 51.3% show levels similar to controls (DUX4-negative), reflecting the sporadic nature of DUX4 expression in FSHD muscle. [5] This pattern underscores the importance of analyzing multiple biomarkers to capture the full spectrum of DUX4 activity.

Muscle Biopsy Collection and Processing Guidelines

MRI-Informed Biopsy Site Selection

The spatiotemporal heterogeneity of FSHD pathology necessitates strategic approaches to muscle biopsy collection to maximize the likelihood of capturing disease activity. [3] [5] Research has demonstrated that MRI-guided biopsy significantly enhances the detection of DUX4 target gene expression:

  • STIR/TIRM Hyperintensity Correlation: Muscles with elevated Short Tau Inversion Recovery (STIR) or Turbo Inversion Recovery Magnitude (TIRM) signals show substantially higher detection rates of DUX4 target genes. One comprehensive study found that 73% of STIR-positive muscles exhibited active myopathic changes, compared to only 10% of MRI-normal muscles. [3]

  • Pathology Severity: STIR-positive muscles demonstrate moderate to severe pathologic changes (mean score of 5.9, range 1-10), while MRI-normal muscles show only mild changes (mean score of 3.5, range 0-7). [3]

  • Fat Fraction Considerations: Muscles with fat fraction >15% (FatPOS) are more likely to show advanced pathology, though DUX4 target gene expression may be more variable in these samples due to extensive replacement of muscle tissue with fat and connective tissue. [5]

Biopsy Processing and RNA Stabilization

Table 2: Muscle Biopsy Processing Protocol

Processing Step Equipment/Materials Conditions Time Frame Quality Assessment
Biopsy Collection MRI guidance for site selection N/A N/A Target STIR+/TIRM+ regions [3] [5]
Immediate Stabilization RNAlater or similar RNA stabilization solution 4°C for 4-24 hours Within 30 seconds of collection Ensure complete immersion of tissue
Long-term Storage Cryovials, liquid nitrogen or -80°C freezer -80°C After stabilization period Stable for years at -80°C
RNA Extraction Mechanical homogenizer, TRIzol reagent, or commercial RNA kit On ice during processing Begin with partially thawed tissue RNA Integrity Number (RIN) >8.0
RNA Quantification Spectrophotometer (NanoDrop) or fluorometer (Qubit) N/A After extraction A260/A280 ratio of 1.8-2.0

Proper handling of muscle biopsies is essential for obtaining high-quality RNA for qRT-PCR analysis. Immediate stabilization of tissue in RNAlater or flash-freezing in liquid nitrogen is critical to prevent RNA degradation. [6] For RNA extraction, mechanical homogenization is required to effectively disrupt muscle fibers, and subsequent DNase treatment is recommended to eliminate genomic DNA contamination. The quality of extracted RNA should be verified using an automated electrophoresis system to ensure an RNA Integrity Number (RIN) greater than 8.0, as degraded RNA can lead to unreliable qRT-PCR results, particularly for the typically low-abundance DUX4 transcript itself.

RNA Extraction and cDNA Synthesis Protocol

RNA Extraction from Muscle Tissue

The following protocol is adapted from established methods for RNA extraction from skeletal muscle biopsies [6]:

  • Homogenization: Transfer approximately 20-30 mg of muscle tissue to a pre-chilled homogenization tube containing 1 mL of TRIzol reagent. Homogenize using a mechanical homogenizer at maximum speed for 30-60 seconds until no visible tissue fragments remain.

  • Phase Separation: Incubate the homogenized samples at room temperature for 5 minutes to permit complete dissociation of nucleoprotein complexes. Add 0.2 mL of chloroform per 1 mL of TRIzol used, shake tubes vigorously by hand for 15 seconds, and incubate at room temperature for 2-3 minutes.

  • RNA Precipitation: Centrifuge the samples at 12,000 × g for 15 minutes at 4°C. Transfer the colorless upper aqueous phase to a new tube and add 0.5 mL of isopropyl alcohol per 1 mL of TRIzol used. Mix samples and incubate at room temperature for 10 minutes.

  • RNA Wash: Centrifuge at 12,000 × g for 10 minutes at 4°C to pellet the RNA. Remove the supernatant and wash the pellet with 1 mL of 75% ethanol by vortexing and subsequent centrifugation at 7,500 × g for 5 minutes at 4°C.

  • RNA Resuspension: Air-dry the RNA pellet for 5-10 minutes (do not let it dry completely) and dissolve in 20-50 μL of RNase-free water. Incubate for 10 minutes at 55-60°C to dissolve the RNA completely.

cDNA Synthesis for DUX4 and Target Gene Analysis

A critical consideration in FSHD research is the choice of priming method for cDNA synthesis, as this significantly impacts the detection of different DUX4 transcript types:

  • Oligo(dT) Priming: Use for detecting polyadenylated full-length DUX4 (DUX4-fl) transcripts. This method selectively reverse transcribes only properly polyadenylated mRNAs, making it specific for the pathogenic DUX4-fl isoforms that utilize the polyadenylation signal in exon 3. [6]

  • Random Hexamer Priming: Use for detecting DUX4 target genes (e.g., TRIM43, MBD3L2, ZSCAN4) and general D4Z4 transcription. This method provides more comprehensive reverse transcription of all RNA species, enabling robust detection of both polyadenylated and non-polyadenylated transcripts. [6]

The cDNA synthesis reaction should be performed according to the reverse transcriptase manufacturer's instructions, typically including 500 ng-1 μg of total RNA, primer(s) according to the chosen method, dNTPs, reverse transcriptase, and reaction buffer. The resulting cDNA should be diluted 1:5-1:10 in nuclease-free water before use in qRT-PCR reactions.

qRT-PCR Reaction Setup and Cycling Conditions

Primer Design and Validation

Table 3: qRT-PCR Primer Sequences for DUX4 and Target Genes

Target Primer Name Sequence (5' to 3') Amplicon Size Application
DUX4-fl DUX4-cDNA-F10 Not fully specified in sources ~100-200 bp Detects spliced, polyadenylated DUX4 [6]
DUX4-cDNA-R4 Not fully specified in sources ~100-200 bp Paired with F10 for DUX4-fl [6]
TRIM43 TRIM43-Fwd Not fully specified in sources ~100-200 bp DUX4 target gene [6]
TRIM43-Rev Not fully specified in sources ~100-200 bp Paired with TRIM43-Fwd [6]
MBD3L2 MBD3L2-Fwd Not fully specified in sources ~100-200 bp DUX4 target gene [6]
MBD3L2-Rev Not fully specified in sources ~100-200 bp Paired with MBD3L2-Fwd [6]
ZSCAN4 ZSCAN4-F1 Not fully specified in sources ~100-200 bp DUX4 target gene [6]
ZSCAN4-R1 Not fully specified in sources ~100-200 bp Paired with ZSCAN4-F1 [6]
GAPDH GAPDH-q-Fwd Not fully specified in sources ~100-200 bp Reference gene [6]
GAPDH-q-Rev Not fully specified in sources ~100-200 bp Paired with GAPDH-q-Fwd [6]
ACTB ACTB-q-Fwd Not fully specified in sources ~100-200 bp Reference gene for lentiviral experiments [6]
ACTB-q-Rev Not fully specified in sources ~100-200 bp Paired with ACTB-q-Fwd [6]

While the exact primer sequences are not fully detailed in the available sources, the references indicate that previously published and validated primers should be used for these analyses. [6] All primers should be validated for efficiency (90-110%) and specificity (single peak in melt curve analysis) before use in experimental samples.

qRT-PCR Reaction Components and Cycling

The following protocol uses SYBR Green-based detection, which is commonly employed for DUX4 target gene analysis [6]:

Reaction Setup (20 μL total volume):

  • 10 μL of 2× SYBR Green Master Mix
  • 0.8 μL of Forward Primer (10 μM)
  • 0.8 μL of Reverse Primer (10 μM)
  • 2 μL of cDNA template (diluted 1:5-1:10 from stock)
  • 6.4 μL of Nuclease-free Water

Cycling Conditions:

  • Initial denaturation: 95°C for 10 minutes
  • 40 cycles of:
    • Denaturation: 95°C for 15 seconds
    • Annealing/Extension: 60°C for 1 minute
  • Melt curve analysis: 65°C to 95°C, increment 0.5°C, 5 seconds per step

All reactions should be performed in technical triplicates to ensure reproducibility, and include appropriate controls (no-template controls, reverse transcription negative controls). The use of a 96-well or 384-well plate format enables high-throughput analysis of multiple samples and targets simultaneously.

Data Analysis and Interpretation Guidelines

Calculation Methods and Normalization

The ΔΔCt method is recommended for calculating relative expression levels of DUX4 target genes [6]. This approach involves:

  • Normalization to Reference Genes: Calculate ΔCt values for each target gene by subtracting the Ct value of the reference gene (GAPDH or ACTB) from the Ct value of the target gene.

  • Comparison to Control: Calculate ΔΔCt values by subtracting the ΔCt of the control sample (e.g., healthy muscle or untreated FSHD baseline) from the ΔCt of the experimental sample.

  • Relative Quantification: Calculate the relative expression using the formula 2^(-ΔΔCt).

For studies involving DUX4-targeting therapeutics, the percentage knockdown can be calculated as (1 - 2^(-ΔΔCt)) × 100%. For example, in recent preclinical studies of DCA-conjugated DUX4 siRNA (DCA-siRNADUX4), treatment resulted in greater than 50% knockdown of DUX4 target genes in FSHD patient muscle xenografts. [1]

Interpretation and Quality Control

When interpreting qRT-PCR data for DUX4 target genes, several factors should be considered:

  • Sporadic Expression Pattern: DUX4 target gene expression is inherently sporadic in FSHD muscle biopsies, with only approximately 48.7% of biopsies showing significantly elevated expression (DUX4POS). [5] This biological reality should be considered when interpreting negative results.

  • Correlation with MRI Findings: DUX4 target gene expression strongly correlates with STIR/TIRM hyperintensity on MRI. [3] [5] Biopsies from STIR-positive regions are more likely to show elevated DUX4 target gene expression.

  • Threshold Determination: Establish clear thresholds for significant DUX4 pathway activation based on control samples. One study defined DUX4-positive samples as those with cumulative normalized read counts >20 for a panel of DUX4 target genes. [5]

  • Multi-gene Signature: Relying on a panel of DUX4 target genes (rather than a single gene) provides more robust assessment of DUX4 pathway activation. [1] [5]

Application to Therapeutic Development Studies

Protocol for Treatment Efficacy Assessment

The qRT-PCR analysis of DUX4 target genes has become an essential tool for evaluating the efficacy of DUX4-targeting therapeutics in FSHD. The following protocol outlines its application in therapeutic development:

  • Baseline Assessment: Collect pre-treatment muscle biopsies from FSHD models (patient-derived myotubes, xenografts, or animal models) and establish baseline DUX4 target gene expression levels.

  • Treatment Administration: Apply therapeutic candidates (e.g., siRNA, antisense oligonucleotides, small molecules) using appropriate delivery methods. For example, in recent studies, DCA-conjugated DUX4 siRNA (DCA-siRNADUX4) was administered via subcutaneous injection to achieve systemic delivery to muscle tissue. [1]

  • Post-treatment Sampling: Collect muscle samples at predetermined time points after treatment. For siRNA-based approaches, time points may range from 4 days for in vitro studies to several weeks for in vivo studies. [1]

  • qRT-PCR Analysis: Process samples according to the protocols outlined in previous sections and quantify expression of DUX4 target genes.

  • Efficacy Determination: Calculate percentage knockdown of DUX4 target genes relative to baseline and non-targeting controls. Effective therapeutics should demonstrate significant (≥50%) reduction in DUX4 target gene expression. [1]

This approach has been successfully used to validate various DUX4-targeting strategies, including siRNA therapeutics [1] and CRISPR/Cas9-mediated approaches targeting the DUX4 polyadenylation signal. [4]

Experimental Workflow and Biological Context Visualization

DUX4 Analysis Workflow Diagram

FSHD_Workflow MRI MRI-Guided Muscle Biopsy Selection Processing Tissue Processing & RNA Extraction MRI->Processing STIR+/TIRM+ regions preferred cDNA cDNA Synthesis Processing->cDNA DNase treatment Quality assessment qPCR qRT-PCR Analysis cDNA->qPCR Oligo(dT) for DUX4-fl Random hexamers for targets Analysis Data Analysis & Interpretation qPCR->Analysis ΔΔCt calculation Multi-gene signature

Figure 1: Experimental Workflow for DUX4 Target Gene Analysis in FSHD Muscle Biopsies. This diagram outlines the key steps from MRI-guided biopsy selection through data analysis, highlighting critical decision points at each stage.

DUX4 Pathogenesis and Therapeutic Targeting Diagram

DUX4_Biology cluster_biomarkers qRT-PCR Biomarkers Genetic Genetic/Epigenetic Abnormalities DUX4 DUX4 Expression in Muscle Genetic->DUX4 Chromatin de-repression Targets Target Gene Activation DUX4->Targets Transcriptional activation Pathology Muscle Pathology & Symptoms Targets->Pathology Muscle toxicity Impaired differentiation Biomarker1 TRIM43 MBD3L2 ZSCAN4 Targets->Biomarker1 Monitor response Therapeutic Therapeutic Intervention Therapeutic->DUX4 siRNA CRISPR Small molecules

Figure 2: DUX4 Pathogenesis and Therapeutic Monitoring Strategy. This diagram illustrates the pathological cascade from genetic predisposition to muscle pathology, highlighting points for therapeutic intervention and the role of qRT-PCR biomarkers in monitoring treatment response.

Conclusion

The qRT-PCR analysis of DUX4-driven gene expression in muscle biopsies provides a robust, quantifiable method for assessing DUX4 pathway activation in FSHD research and therapeutic development. Through optimized protocols for sample processing, RNA extraction, cDNA synthesis, and qRT-PCR analysis, researchers can reliably detect and quantify DUX4 activity even given the challenges of sporadic expression and low transcript abundance. The integration of MRI-guided biopsy selection with multi-gene signature analysis significantly enhances detection sensitivity, making this approach particularly valuable for preclinical studies and clinical trials of DUX4-targeting therapeutics. As FSHD research continues to advance toward effective treatments, these standardized protocols will play an increasingly important role in evaluating therapeutic efficacy and accelerating drug development.

References

reachable workspace RSA test protocol FSHD clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Reachable Workspace (RWS) Assessment Protocol for FSHD

The RWS system is a markerless, 3D motion analysis tool designed to quantify upper extremity (UE) function by measuring the relative surface area (RSA) a person can reach. Its objective and comprehensive nature make it a valuable outcome measure for FSHD clinical trials, where UE impairment is a primary concern [1] [2].

1. Primary Objective: To quantitatively evaluate the decline in UE reaching capacity in FSHD patients by measuring the total and quadrant Reachable Workspace Relative Surface Areas (RSAs) [2]. 2. Primary Endpoint: Change from baseline in total RSA [1]. 3. Secondary & Exploratory Endpoints: Changes in quadrant RSAs, correlation with patient-reported outcome measures (e.g., UEFI, PROMIS-57), and correlation with quantitative muscle strength (QMT) [1].

Participant Preparation and Equipment
  • Equipment: A single depth-ranging sensor (e.g., Microsoft Kinect) and a stable chair without armrests.
  • Positioning: The participant is seated facing the sensor, with their torso about 1.5 to 2 meters away. The sensor height should be adjusted to the level of the participant's shoulder.
  • Instruction: Participants are instructed to follow a pre-recorded video or live demonstrator to perform a series of arm movements, keeping the elbow extended and minimizing trunk movement [2].
Step-by-Step Testing Procedure

The following workflow outlines the standardized testing procedure for acquiring reachable workspace data:

fshd_rws_protocol Start Participant Seated Prep Sensor Positioning & Instruction Start->Prep MovementSet1 Vertical Planar Sweeps: 0°, 45°, 90°, 135° Prep->MovementSet1 MovementSet2 Horizontal Sweeps: Umbilicus & Shoulder Level MovementSet1->MovementSet2 Rest Rest Period MovementSet2->Rest Repeat Repeat for Contralateral Arm Rest->Repeat DataProcessing 3D Data Processing & RSA Calculation Repeat->DataProcessing End Analysis Complete DataProcessing->End

Key Procedural Notes:

  • Arm Testing: The protocol is performed for one arm at a time.
  • Movement Speed: Participants should follow a consistent, controlled pace.
  • Compensation: The clinical evaluator must monitor and correct for excessive trunk leaning or rotation [2].
  • Protocol Selection: Earlier studies used "high" or "low" protocols based on a participant's initial ability, but this has been refined in newer systems to avoid underestimation [1].
Data Analysis and RSA Calculation
  • Coordinate Transformation: The 3D hand trajectory data is transformed into a body-centric coordinate system with the shoulder joint as the origin [2].

  • Workspace Quadrants: The reachable workspace is divided into four quadrants relative to the shoulder: upper-ipsilateral, upper-contralateral, lower-ipsilateral, and lower-contralateral [2].

  • RSA Calculation: The absolute surface area (m²) of the total workspace and each quadrant is calculated and normalized by the square of the individual's arm length to generate the unitless RSA [2]. The formula is:

    RSA = (Reachable Workspace Surface Area) / (Arm Length)²

RWS Validation and Correlative Data in FSHD

The RWS measure has been robustly validated in multiple studies against key clinical metrics, demonstrating its relevance as a clinical trial endpoint.

Table 1: Correlation of RWS with Strength and Functional Measures

Correlated Measure Study Cohort Correlation Coefficient (r) P-value Clinical Interpretation
Quantitative Muscle Strength (QMT) [1] FSHD (n=175) 0.70 - 0.72 < 0.0001 Strong linear relationship; every 0.25 decrease in RSA corresponded to an 18-20% drop in median % predicted QMT strength.
Upper Limb Strength (MVIC) [3] FSHD (n=26) 0.48 0.0003 Moderate correlation with combined elbow flexion and shoulder abduction strength.
Patient-Reported Function (UEFI) [1] FSHD (n=175) 0.44 - 0.47 < 0.0001 Moderate linear relationship with self-reported upper extremity function.
FSHD Evaluation Scale (II+III) [2] FSHD (n=22) N/A < 0.0001 RWS RSA decreased progressively with worsening clinical scores (0.473 in FSHD vs. 0.747 in controls).

Table 2: Psychometric Properties of the RWS System

Property Result Context
Test-Retest Reliability [3] R = 0.952 (P < 0.0001) High reliability in FSHD patients.
Discriminative Ability [2] P < 0.0001 Significantly different RSAs between FSHD and healthy controls.
Sensitivity to Loading [3] Reduction in RSA A 500-gram wrist weight caused a greater reduction in RSA in moderately weak FSHD patients, demonstrating sensitivity to detect change.

Application in Clinical Trials & Key Considerations

The RWS is recognized as a primary or key secondary endpoint in several ongoing and recent FSHD clinical trials [1]. Understanding its context is critical for trial design.

  • Trial Context: The RWS was used as a primary outcome in the losmapimod registration trial (which was ultimately not effective), and is currently featured in other FDA registration studies (e.g., NCT05397470, NCT05747924, NCT05548556) [1].
  • Clinical Relevance: Loss of UE strength and function is the most frequently experienced and important symptom for FSHD patients, making RWS a highly patient-centric endpoint [1].
  • Advantages for Trials: The assessment is quick (under one minute per arm), objective, and provides comprehensive data on UE mobility [1] [2].
Limitations and Refinements

While robust, the RWS protocol has some limitations to consider:

  • Protocol Misapplication: Early versions allowed evaluators to choose between "high" and "low" protocols, which sometimes led to underestimation of ability. This has been resolved in the latest system version [1].
  • Trunk Compensation: The test requires vigilance from the evaluator to prevent participants from using torso movement to compensate for shoulder weakness, which could inflate scores [2].

References

Application Note: MFI MRI Assessment in Losmapimod Clinical Trials for FSHD

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Abstract This application note summarizes the methodology and results of Muscle Fat Infiltration (MFI) assessment via magnetic resonance imaging (MRI) in clinical trials of losmapimod for Facioscapulohumeral Muscular Dystrophy (FSHD). Although this compound, a selective p38α/β mitogen-activated protein kinase (MAPK) inhibitor, demonstrated target engagement, its Phase 3 REACH trial did not meet its primary or secondary endpoints, including the MFI outcome [1]. The note details the experimental protocols and provides insights for future trial design in genetically defined rare diseases.

2.0 Introduction: Drug Mechanism & Trial Context Facioscapulohumeral muscular dystrophy (FSHD) is a progressive genetic myopathy caused by the aberrant expression of the DUX4 transcription factor in skeletal muscle [2] [3]. This compound was investigated as a potential therapeutic agent based on its role as a selective inhibitor of p38α/β MAPK, which was identified as a key regulator of DUX4 expression [1] [3]. The goal of treatment was to inhibit p38 MAPK, thereby reducing DUX4 expression and potentially slowing the disease pathology, which is characterized by the replacement of muscle tissue with fat (MFI), leading to progressive weakness [4].

The drug's development program progressed from a Phase 2b trial (ReDUX4) to a Phase 3 trial (REACH). While the Phase 2b trial suggested potential benefits in structural and functional outcomes [2] [5], the subsequent Phase 3 trial failed to confirm these effects.

3.0 Quantitative Efficacy Outcomes The following tables summarize the key efficacy data for MFI and other related endpoints from the this compound clinical trials.

3.1 Phase 3 REACH Trial (48-Week Results) The Phase 3 REACH trial was a 48-week, multicenter, randomized, double-blind, placebo-controlled study involving 260 FSHD patients [1].

Table 1: Primary and Secondary Efficacy Endpoints from the Phase 3 REACH Trial [1]

Endpoint This compound Group (Change from Baseline) Placebo Group (Change from Baseline) P-value
Primary: Reachable Workspace (RSA) +0.013 (±0.007) +0.010 (±0.007) 0.75
Secondary: Muscle Fat Infiltration (MFI) +0.42% +0.576% 0.16
Secondary: Shoulder Abductor Strength +9.63% +2.24% 0.51

3.2 Phase 2b ReDUX4 Trial (48-Week Results) The Phase 2b trial (ReDUX4) was a 48-week, randomized, double-blind, placebo-controlled study involving 80 participants with FSHD type 1 [2] [3].

Table 2: Key Outcomes from the Phase 2b ReDUX4 Trial [2] [5]

Endpoint This compound Group Placebo Group Difference (95% CI) P-value
Primary: DUX4-driven gene expression 0.83 (SE 0.61) 0.40 (SE 0.65) 0.43 (SE 0.56; -1.04 to 1.89) 0.56
Secondary: Muscle Fat Infiltration (MFI) 0.03% 0.52% -0.49% (-0.86 to -0.12) 0.01
Secondary: Patient Global Impression of Change (PGIC) Data not fully specified Data not fully specified -0.58 (Likert scale) 0.02

4.0 Detailed Experimental Protocols

4.1 MRI Acquisition and MFI Analysis Protocol The methodology for MFI assessment in the REACH trial was informed by the earlier Phase 2b study and utilized quantitative MRI techniques [2] [3].

  • Trial Design: The Phase 3 REACH trial was a multi-center, randomized, double-blind, placebo-controlled study. A total of 260 participants aged 18-65 with genetically confirmed FSHD were randomized 1:1 to receive either oral this compound (15 mg twice daily) or a matching placebo for 48 weeks [1] [4].
  • MRI Biomarker: Muscle Fat Infiltration (MFI) was a key secondary endpoint, measured as the fat fraction within viable muscle tissue (voxels with <50% fat) [6].
  • Image Analysis Workflow:
    • Acquisition: A standardized MRI imaging protocol was implemented across all trial sites. Staff were trained to ensure consistent image acquisition [6].
    • Calibration: Automatic calibration using fat-referenced MRI was performed to convert images into quantitative fat concentration maps [6].
    • Segmentation: Automatic segmentation of relevant muscle groups was conducted using a multi-atlas approach.
    • Quality Control: Dual-operator manual quality control was performed on image quality and segmentations.
    • Calculation: The system automatically calculated MFI and other parameters like Lean Muscle Volume (LMV) for the analyzed muscles [6].

4.2 Other Assessed Endpoints

  • Reachable Workspace (RWS): The primary endpoint, RWS, is a functional measure of upper limb mobility that uses sensors to quantify the relative surface area (RSA) a person can reach with their arms [1] [4].
  • Muscle Strength: Shoulder abductor strength was measured quantitatively using hand-held dynamometry [1].
  • Patient-Reported Outcomes (PROs): These included the Patient Global Impression of Change (PGIC) and the Neuro-QoL Upper Extremity questionnaire to capture the patient's perspective on their condition [1].

Experimental Pathway and Workflow

The logical flow of the therapeutic hypothesis and the subsequent experimental assessment in the this compound trials is summarized in the following diagrams.

G Drug This compound Target Inhibits p38α/β MAPK Drug->Target Mechanism Reduces DUX4 Expression Target->Mechanism Patho Decreased Muscle Cell Damage Mechanism->Patho Effect Slowed Disease Progression Patho->Effect Biomarker Reduced Muscle Fat Infiltration (MFI) Patho->Biomarker Expected Outcome

Diagram 1: Proposed Therapeutic Pathway of this compound in FSHD. This illustrates the hypothesized mechanism by which this compound was expected to reduce MFI and slow disease progression in FSHD patients.

G Start Patient Population: Adults with FSHD Type 1 Design Randomized 1:1 Double-blind, Placebo-controlled Start->Design ArmA Intervention Arm: This compound 15 mg BID Design->ArmA ArmB Control Arm: Matching Placebo BID Design->ArmB Duration Treatment Duration: 48 Weeks ArmA->Duration ArmB->Duration Assess Primary & Secondary Assessments Duration->Assess

Diagram 2: REACH Trial Design Workflow. This outlines the high-level structure of the Phase 3 clinical trial, from patient recruitment to final assessment.

5.0 Discussion & Conclusion The assessment of MFI via quantitative MRI served as a critical biomarker in the this compound clinical program. Despite a signal of potential efficacy in the Phase 2b trial, where this compound showed a statistically significant reduction in MFI progression compared to placebo [2] [5], this effect was not replicated in the larger Phase 3 REACH trial [1]. The overall trial failed to meet its endpoints, leading to the suspension of this compound's development for FSHD [1].

Key challenges and learnings from this program include:

  • Placebo Group Stability: An unexpected finding in the Phase 3 trial was the lack of functional decline in the placebo group over 48 weeks, which contrasted with observations from the earlier Phase 2b study and other FSHD research [1] [4]. This stability made it difficult to demonstrate a treatment effect.
  • Outcome Measure Sensitivity: The results highlight the challenge of selecting endpoints, like RWS and MFI, that are sensitive enough to detect treatment effects within a one-year trial in a slowly progressing and heterogeneous disease like FSHD [4].
  • Data Legacy: The comprehensive dataset, including MRI and biospecimens, has been transferred to the FSHD Society to inform future research and therapeutic development [4].

References

Application Note: Losmapimod PK/PD Modeling and Plasma Concentration-pHSP27 Relationship

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Losmapimod

This compound is an orally available, potent inhibitor of the p38 mitogen-activated protein kinase (MAPK). It has been under development as an anti-inflammatory agent for various therapeutic areas, including rheumatoid arthritis (RA), chronic obstructive pulmonary disease (COPD), and acute coronary syndrome. Clinical studies have established that it is generally well-tolerated and safe in humans [1]. A key pharmacodynamic marker for its biological activity is the phosphorylation status of Heat Shock Protein 27 (HSP27). This application note details the methodologies for modeling its pharmacokinetics and the established relationship with pHSP27, providing a framework for research and development applications [2].

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the core quantitative data from clinical and preclinical studies on this compound, which form the basis for model development.

Table 1: Key Population Pharmacokinetic Parameters of this compound [1]

Parameter Population Mean Estimate 95% Confidence Interval Comments
Apparent Oral Clearance (CL/F) Males 31.2 L/h 27.7 - 35.2 L/h Two-compartment model with first-order elimination
Apparent Oral Clearance (CL/F) Females 24.6 L/h 22.1 - 27.3 L/h Bodyweight, age, and sex were significant covariates
Absolute Oral Bioavailability Healthy Volunteers 0.62 (62%) (90% CI 0.56, 0.68) Determined from IV/PO cross-over study [2]

Table 2: Pharmacodynamic Response and Exposure following Single Doses [2]

Dose Route Dose C~max~ (μg/L) AUC~0-∞~ (μg·h/L) Maximal pHSP27 Reduction Time of Maximal Effect
Intravenous (IV) 3 mg 59.4 171.1 44% (95% CI 38%, 50%) 30 minutes
Oral (PO) 15 mg 45.9 528.0 55% (95% CI 50%, 59%) 4 hours

Experimental Protocols

Protocol for a Population Pharmacokinetic Study

This protocol outlines the method for developing a population PK model for this compound, based on the analysis that pooled data from healthy subjects, RA, and COPD patients [1].

  • 1. Objective: To characterize the population pharmacokinetics of this compound and identify sources of inter-individual variability (e.g., sex, bodyweight, age).
  • 2. Data Collection:
    • Data Source: Pool plasma concentration-time data from multiple clinical studies. The cited analysis used data from four studies involving 30 healthy subjects, 23 RA patients, and 24 COPD patients [1].
    • Covariates: Collect demographic data including sex, age, body weight, and disease state.
    • Data Handling: Scrutinize data for accuracy. Handle concentrations below the assay's lower limit of quantification (LLOQ) using appropriate methods, as simple imputation (e.g., LLOQ/2) can introduce bias [3].
  • 3. Software: Utilize non-linear mixed-effects modeling (NONMEM) software. Alternative software like R (with nlme), Monolix, or Phoenix NLME are also applicable [1] [3].
  • 4. Model Development:
    • Structural Model: Develop a base model to describe the concentration-time profile. A two-compartment model with first-order elimination and a time-dependent first-order absorption process has been shown to best fit this compound data [1].
    • Statistical Model: Quantify inter-individual variability (IIV) and residual unexplained variability.
    • Covariate Model: Evaluate the influence of demographic covariates (sex, bodyweight, age) on PK parameters (e.g., CL/F, V/F, k~a~) using stepwise forward addition and backward elimination. The goal is to explain the IIV.
  • 5. Model Evaluation: Validate the final model using diagnostic plots (e.g., observed vs. predicted concentrations) and, if possible, an external validation dataset [1].
Protocol for Establishing a PK/PD Relationship with pHSP27

This protocol is derived from a clinical study that assessed the relationship between this compound plasma concentration and the suppression of pHSP27 in healthy volunteers [2].

  • 1. Objective: To model the relationship between this compound plasma concentrations and the inhibition of pHSP27.
  • 2. Study Design:
    • Subjects: Healthy volunteers.
    • Dosing: Administer single intravenous (e.g., 3 mg over 15 min) and/or oral doses (e.g., 15 mg) in a cross-over design.
    • Sampling: Collect serial blood samples for both PK (plasma this compound concentrations) and PD (measurement of pHSP27 levels) analysis at predetermined time points post-dose [2].
  • 3. Bioanalysis:
    • PK Assay: Quantify this compound concentrations in plasma using a validated bioanalytical method (e.g., LC-MS/MS).
    • PD Assay: Quantify pHSP27 levels in blood samples using a specific assay, such as an ELISA.
  • 4. PK/PD Modeling:
    • Model Structure: A direct-link maximal inhibitory effect (E~max~) model has been successfully used to relate plasma this compound concentrations to pHSP27 concentrations [2].
    • The model can be expressed as: ( E = E_0 - \frac{(E_{max} \times C)}{(EC_{50} + C)} ) where:
    • ( E ) is the measured pHSP27 level at time t.
    • ( E_0 ) is the baseline pHSP27 level.
    • ( E_{max} ) is the maximum possible inhibition.
    • ( C ) is the plasma this compound concentration at time t.
    • ( EC_{50} ) is the concentration producing 50% of the maximal effect.
    • Software: Implement the model using non-linear mixed-effects modeling software (e.g., NONMEM) [2].
Protocol for In Vitro Investigation of Gefitinib Resistance Overcoming

This protocol is based on a preclinical study investigating the use of this compound to overcome gefitinib resistance in non-small cell lung cancer (NSCLC) [4].

  • 1. Objective: To assess the ability of this compound to overcome gefitinib resistance in NSCLC cell lines and a patient-derived xenograft (PDX) model.
  • 2. In Vitro Cell Culture:
    • Cell Lines: Use gefitinib-resistant NSCLC cell lines.
    • Treatment: Treat cells with gefitinib alone, this compound alone, or a combination of both. Include a DMSO vehicle control.
    • Key Assays:
      • Western Blotting: Analyze the activation status of key signaling proteins in the proposed pathway (YAP, MKK3/6, p38 MAPK, STAT3) using phospho-specific antibodies [4].
      • Flow Cytometry: Assess DNA content to quantify tetraploid cell formation induced by gefitinib and its suppression by this compound [4].
      • Cell Viability Assays: (e.g., MTT) to determine the combined effect on cell growth inhibition.
  • 3. In Vivo PDX Model:
    • Animals: Establish a gefitinib-resistant NSCLC PDX model in immunocompromised mice.
    • Dosing: Administer vehicle, gefitinib alone, this compound alone, and the combination orally for a defined study period.
    • Endpoint: Monitor tumor volume regularly. At the end of the study, excise tumors for further analysis (e.g., Western blot, immunohistochemistry for Ki-67) [4].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz DOT language, illustrate the key signaling pathway involved in this compound's mechanism in NSCLC and the workflow for PK/PD model development.

G This compound Overcomes Gefitinib Resistance in NSCLC Gefitinib Gefitinib YAP YAP Gefitinib->YAP Activates MKK3_MKK6 MKK3_MKK6 YAP->MKK3_MKK6 Activates p38_MAPK p38_MAPK MKK3_MKK6->p38_MAPK Phosphorylates STAT3 STAT3 p38_MAPK->STAT3 Activates Tetraploidization Tetraploidization STAT3->Tetraploidization Gefitinib_Resistance Gefitinib_Resistance Tetraploidization->Gefitinib_Resistance This compound This compound This compound->p38_MAPK Inhibits

G This compound PK/PD Model Development Workflow cluster_stage1 Data Collection cluster_stage2 Model Building cluster_stage3 Output & Application Data_PK Plasma Concentration Time Data PK_Model Structural PK Model (Two-Compartment) Data_PK->PK_Model Data_PD pHSP27 Time Data PD_Model Direct-Link Emax Model (pHSP27 Inhibition) Data_PD->PD_Model Data_Cov Covariate Data (Sex, Weight, Age) Covariate_Model Covariate Model Data_Cov->Covariate_Model PK_Model->PD_Model Drives Final_Model Final PK/PD Model PD_Model->Final_Model Covariate_Model->Final_Model Simulation Simulate Dosing Regimens Final_Model->Simulation

Application in Non-Small Cell Lung Cancer (NSCLC)

A significant application of this compound beyond its original inflammatory indications is in overcoming acquired resistance to gefitinib in NSCLC. Research has shown that gefitinib resistance can be associated with the activation of a YAP-MKK3/6-p38 MAPK-STAT3 signaling pathway, leading to cancer cell tetraploidization [4]. Tetraploid cells contribute to tumor heterogeneity and multidrug resistance. In this context, this compound, by inhibiting p38 MAPK, ablates gefitinib-induced tetraploidization. This effect has been demonstrated both in vitro and in vivo using a patient-derived xenograft (PDX) model, suggesting this compound's potential as a combination therapy to overcome resistance in NSCLC [4].

Regulatory and Reporting Considerations

When submitting PBPK or other modeling reports to regulatory agencies, a structured format is recommended. Key elements include an Executive Summary, Introduction, Materials and Methods, Results, Discussion, and Appendices [5]. The European Medicines Agency (EMA) also provides specific guidelines on the expected content of PBPK modelling reports, which apply to both commercial and in-house platforms [6].

References

Comprehensive Application Notes and Protocols: Hand-Held Dynamometry for Shoulder Abductor Strength Assessment in Facioscapulohumeral Muscular Dystrophy (FSHD)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FSHD and the Role of Shoulder Abductor Assessment

Facioscapulohumeral muscular dystrophy (FSHD) is a progressive genetic muscle disorder characterized by asymmetric muscle weakness that typically affects the face, shoulder girdle, and upper arms before potentially involving other muscle groups. With an estimated prevalence of 1 in 8,333 individuals, FSHD ranks among the three most common forms of muscular dystrophy worldwide, creating a substantial need for reliable assessment methods in both clinical practice and therapeutic development [1]. The pathophysiological mechanism of FSHD involves the aberrant expression of the DUX4 gene in skeletal muscle, which triggers a cascade of cellular events leading to muscle fiber damage and progressive weakness [2]. This molecular understanding has accelerated drug development, making reliable and sensitive outcome measures increasingly critical.

Assessment of shoulder abductor strength is particularly relevant in FSHD for several key reasons. The shoulder girdle muscles, including the middle deltoid and supraspinatus, are among the earliest and most frequently affected muscle groups in FSHD progression [1]. These muscles are crucial for functional activities such as reaching, lifting, and personal care tasks, meaning their weakness directly impacts quality of life. Furthermore, shoulder abductor strength can serve as a sensitive marker of disease progression and potential treatment response, especially in clinical trials targeting the underlying DUX4 pathology [3]. The pattern of weakness in FSHD typically demonstrates striking asymmetry, with the right shoulder and arm muscles more frequently affected regardless of handedness, necessitating careful bilateral assessment [1].

Table 1: Clinical Characteristics of FSHD Relevant to Strength Assessment

Characteristic Description Implications for HHD Assessment
Typical Muscle Involvement Face, scapular stabilizers, foot dorsiflexors, shoulder abductors Shoulder abductors represent key assessment targets
Weakness Pattern Often asymmetric, frequently right-sided predominance Bilateral measurement essential; account for asymmetry in analysis
Age of Onset Typically 15-30 years, though highly variable Assessment protocols must accommodate wide age range
Disease Progression Slow progression with possible static phases Need sensitive measures to detect subtle changes over time
FSHD1 vs FSHD2 FSHD1 (95% of cases): D4Z4 contraction; FSHD2 (5%): epigenetic dysregulation Similar assessment approaches applicable to both types

HHD Assessment Protocol for Shoulder Abductor Strength in FSHD

Equipment and Preparation

The assessment protocol begins with proper equipment selection and participant preparation. A calibrated hand-held dynamometer (e.g., Lafayette Manual Muscle Tester) should be used consistently throughout a study to ensure measurement stability. The protocol requires an adjustable examination table, standardized positioning aids (goniometer for verifying joint angles, tape to mark the scapular plane), and documentation materials for recording measurements. Participants should be instructed to refrain from strenuous upper extremity activity for at least 24 hours prior to testing and should complete a standardized warm-up consisting of five minutes of gentle shoulder range of motion exercises in all planes to prepare the muscles for testing [4].

Prior to formal measurement, testers must demonstrate proficiency in both device operation and stabilization techniques through supervised training sessions. The testing environment should be quiet and distraction-free to facilitate participant concentration. For longitudinal studies, consistency in testing time of day is recommended to control for potential diurnal variation in performance. Participants should be dressed in clothing that allows full visibility and access to the shoulder region, and any jewelry that might interfere with testing should be removed. The dominant arm should be documented for all participants, as this may influence strength expectations and interpretation of asymmetric findings [4].

Patient Positioning and Stabilization

Proper patient positioning is critical for obtaining valid and reliable shoulder abductor strength measurements. The participant should be seated upright on a standard examination table with their back supported and feet resting comfortably on the floor or a footrest. The shoulder being tested should be positioned in 90 degrees of abduction in the scapular plane (approximately 30 degrees anterior to the coronal plane), which represents the most functional position for shoulder abduction and optimizes the length-tension relationship of the abductor muscles [4]. The elbow should be in full extension with the forearm in a neutral position (thumb pointing upward), and the humerus should be in neutral rotation. A goniometer should be used to verify both shoulder and elbow positions before testing commences.

Stabilization techniques are essential to prevent compensatory movements that could invalidate measurements. The tester should stabilize the scapula manually by applying gentle pressure over the superior and lateral aspects, while also monitoring for and preventing shoulder elevation or trunk lateral flexion during testing. For consistent scapular plane alignment, marking the 30-degree angle on the floor with tape provides a visual guide for proper limb positioning across repeated sessions. If available, additional external stabilization can be provided using straps or belts secured around the participant's thorax and the examination table to minimize trunk movement. These stabilization methods help ensure that the force measured truly reflects shoulder abductor muscle performance rather than compensatory strategies [4].

Dynamometer Placement and Testing Procedure

Accurate dynamometer placement is fundamental to obtaining valid strength measurements. The dynamometer should be positioned approximately 1 cm proximal to the radiocarpal joint on the lateral aspect of the arm, applying force perpendicular to the limb segment in the direction opposite to the abduction movement [4]. The contact point should be consistent across all testing sessions, and the same tester should ideally perform repeated measurements on the same participant throughout a study when possible. The dynamometer must be held steady throughout the contraction, with the tester positioned to resist the participant's maximum effort without allowing movement at the joint.

The testing procedure follows a standardized sequence to ensure reliability. After proper positioning is verified, participants receive clear instructions: "When I say 'go,' push as hard as you can against the dynamometer until I say 'stop.'" The participant then performs a maximum voluntary isometric contraction maintained for 5 seconds, with the tester providing standardized verbal encouragement ("Force! Force! Force!") throughout the effort [4]. This procedure is repeated three times for each shoulder, with a 30-second rest period between repetitions to prevent fatigue. If the participant demonstrates compensatory movements such as trunk bending or shoulder elevation, the trial should be stopped and repeated after additional rest and instruction. The average of the three measurements (in Newtons) should be calculated and recorded for each shoulder, along with notes on testing quality and any observed compensatory strategies.

G cluster_1 Pre-Test Phase cluster_2 Test Execution Phase cluster_pos Positioning Specifications cluster_test Testing Specifications Start Start HHD Assessment Prep Participant Preparation Start->Prep Pos Patient Positioning Prep->Pos Dyn Dynamometer Placement Pos->Dyn Seat Seated with back support Pos->Seat Shoulder Shoulder: 90° abduction in scapular plane Pos->Shoulder Elbow Elbow: full extension Pos->Elbow Forearm Forearm: neutral rotation (thumb up) Pos->Forearm Test Testing Procedure Dyn->Test Data Data Collection Test->Data Placement Dynamometer: 1 cm proximal to radiocarpal joint Test->Placement Contraction Maximal isometric contraction (5 seconds) Test->Contraction Reps 3 repetitions with 30-second rest periods Test->Reps End Assessment Complete Data->End

Reliability and Validity Data for HHD in Shoulder Assessment

Quantitative Reliability Metrics

Reliability assessment of hand-held dynamometry for shoulder abductor measurement demonstrates strong psychometric properties for both research and clinical applications. A 2025 study specifically investigating the intrarater and interrater reliability of HHD in assessing isometric shoulder abductor strength reported excellent reliability coefficients, with intrarater reliability (ICC = 0.941) and interrater reliability (ICC = 0.889) in asymptomatic individuals [4]. These high ICC values indicate that HHD produces consistent results when used by the same tester across different sessions and when used by different trained testers. The strong correlation between HHD measurements and fixed dynamometer values (r = 0.772 for Tester 1; r = 0.748 for Tester 2) further supports the validity of HHD as a measurement tool for shoulder abduction strength [4].

Additional studies in patient populations provide further evidence of HHD's measurement properties. Research in patients following rotator cuff repair demonstrated moderate reliability of HHD for shoulder muscle strength assessment, with ICC values ranging from 0.59 to 0.69 across different shoulder movements [5]. While these values are somewhat lower than those reported in asymptomatic populations, they still represent acceptable reliability for clinical applications and illustrate that HHD remains a viable assessment tool even in populations with shoulder pathology. The minimal detectable change (MDC) values, which represent the smallest change that can be considered beyond measurement error, should be calculated for specific populations to guide interpretation of individual patient progress.

Table 2: Reliability Metrics for HHD Shoulder Abductor Strength Assessment

Reliability Type Statistical Measure Value Interpretation
Intrarater Reliability Intraclass Correlation Coefficient (ICC) 0.941 Excellent reliability
Interrater Reliability Intraclass Correlation Coefficient (ICC) 0.889 Excellent reliability
Concurrent Validity (Tester 1) Spearman's Correlation with FD 0.772 Strong correlation
Concurrent Validity (Tester 2) Spearman's Correlation with FD 0.748 Strong correlation
Clinical Population Reliability ICC Range (Shoulder Patients) 0.59-0.69 Moderate reliability
Comparison with Alternative Assessment Methods

Comparative assessment of HHD against other strength measurement methodologies reveals both advantages and limitations. When compared to manual muscle testing (MMT), which uses the 0-5 Medical Research Council scale, HHD provides superior sensitivity to change and eliminates the ceiling effect that limits MMT's utility in detecting subtle strength changes in higher-functioning individuals [4]. The quantitative nature of HHD generates continuous data that is more suitable for statistical analysis in research contexts and provides more precise tracking of gradual strength changes over time. However, HHD requires equipment acquisition and tester training that may represent greater initial investment than traditional MMT.

In comparison to fixed dynamometry (FD), HHD demonstrates strong correlation but differs in practical implementation. FD provides the advantage of eliminating tester strength as a potential limiting factor, which may be particularly relevant when assessing stronger individuals [4]. However, HHD offers superior portability and cost-effectiveness, making it more feasible for widespread clinical implementation. When compared to the gold standard of isokinetic testing, HHD is more practical for routine clinical use but cannot assess strength throughout the full range of motion or at different velocities. For FSHD specifically, where progressive weakness rather than velocity-dependent performance is the primary concern, HHD represents an optimal balance of practicality, reliability, and sensitivity to change.

Table 3: Comparison of Shoulder Strength Assessment Methods in FSHD

Assessment Method Advantages Limitations Suitable Context
Hand-Held Dynamometry (HHD) Portable, cost-effective, quantitative, good reliability Limited by tester strength, requires training Ideal for clinical trials and routine monitoring
Manual Muscle Testing (MMT) No equipment needed, quick to perform Subjective, ordinal scale, ceiling effects Initial screening and gross assessment
Fixed Dynamometry (FD) Not limited by tester strength, highly reliable Less portable, more expensive Research settings with stronger participants
Isokinetic Testing Gold standard, comprehensive assessment Expensive, not portable, requires laboratory Precious research applications

Implementation in Clinical Trials and Advanced Applications

Integration in FSHD Clinical Trials

The systematic implementation of HHD for shoulder abductor assessment in FSHD clinical trials requires careful planning and standardization. As therapeutic development for FSHD accelerates, with multiple candidates including Del-brax (delpacibrat braxlosiran) advancing through clinical trials, the need for validated and responsive outcome measures becomes increasingly critical [3]. HHD should be incorporated as part of a comprehensive assessment battery that may include functional measures (such as the 10-Meter Walk/Run test and Timed Up and Go), patient-reported outcomes, and potentially imaging biomarkers. The testing schedule should align with the trial's visit structure, with baseline assessments conducted prior to initiation of investigational treatment and follow-up assessments timed to capture potential treatment effects while accounting for normal disease progression.

Quality assurance procedures are essential for maintaining data integrity throughout a clinical trial. These should include initial standardized training for all testers across study sites, with certification requiring demonstration of proper technique and measurement consistency. Regular recalibration of dynamometers should be performed according to manufacturer specifications, with documentation maintained for audit purposes. To minimize potential bias, testers should remain blinded to participant treatment assignment and previous assessment results whenever possible. Additionally, the implementation of centralized monitoring of strength data across sites can identify potential deviations from protocol or systematic measurement drift over time, allowing for timely corrective action.

Advanced Applications and Novel Methodologies

Innovative approaches to strength assessment in FSHD are emerging from recent research that may complement traditional HHD measurements. Wearable sensor technology using inertial measurement units (IMUs) can capture subtle gait changes and trunk movement patterns that may indirectly reflect shoulder girdle function and overall disease impact [3]. These devices enable real-world monitoring of function beyond the clinic environment, potentially providing ecological validity to complement structured clinical assessments. Additionally, multi-scale machine learning models that incorporate MRI data with clinical measures show promise for predicting disease progression patterns and may enhance the interpretation of strength measurements within the broader context of muscle pathology [3].

Novel biomarker development represents another advancing area with implications for strength assessment. The measurement of DUX4-regulated biomarkers such as KHDC1L in conjunction with strength metrics may provide insights into the relationship between molecular disease activity and functional manifestations [3]. Some clinical trials have reported reductions in creatine kinase levels alongside improvements in muscle strength, suggesting that this traditional marker of muscle damage may serve as a supplemental biomarker in future trials [3]. As these advanced methodologies continue to develop, HHD remains a foundational assessment tool due to its direct measurement of the clinically meaningful outcome of muscle strength, its established reliability, and its practicality for widespread implementation.

G cluster_qc Quality Control Elements cluster_timeline Assessment Timeline Start Clinical Trial HHD Implementation Train Tester Training & Certification Start->Train Standardize Protocol Standardization Across Sites Train->Standardize Assess Baseline Assessment Standardize->Assess Monitor Ongoing Monitoring & Quality Control Assess->Monitor Screening Screening/Baseine Assess->Screening Analyze Data Analysis & Interpretation Monitor->Analyze Calibration Device Calibration Records Monitor->Calibration Blinding Tester Blinding to Treatment Assignment Monitor->Blinding CentralMonitor Centralized Data Monitoring Monitor->CentralMonitor CrossCheck Regular Cross-Site Reliability Checks Monitor->CrossCheck Early Early Follow-up (3-6 months) Monitor->Early Mid Mid-term (12 months) Monitor->Mid End Trial Endpoint Assessment Analyze->End Final Final Assessment (18-24 months) Analyze->Final

Data Interpretation and Clinical Significance

Analytical Approaches for HHD Data

Appropriate statistical analysis of HHD-derived strength data is essential for accurate interpretation in both clinical and research contexts. For individual patient monitoring, strength measurements should be compared to baseline values while accounting for the minimal detectable change (MDC) specific to the assessment protocol and population. The MDC represents the smallest change that exceeds measurement error and can be calculated from reliability studies using the formula: MDC = standard error of measurement × 1.96 × √2. For group comparisons in research settings, mixed-effects models are particularly suitable for analyzing longitudinal HHD data as they can accommodate missing data points and account for within-subject correlations across multiple time points [5]. These models can assess both the main effects of time and treatment, as well as potential interaction effects that might indicate differential response patterns.

When interpreting HHD results in FSHD, several disease-specific considerations must be incorporated into the analytical approach. The characteristic asymmetry of weakness necessitates separate analysis of each limb rather than combining data from both sides, and may warrant the development of novel asymmetry indices to quantify this disease feature. The slow progression rate of FSHD requires that analyses account for potentially small effect sizes and subtle changes over time, emphasizing the importance of sensitive measurement and appropriate statistical power. Additionally, adjustment for potential covariates such as age, sex, body mass, and baseline strength level may be necessary to isolate disease-specific effects from other influences on muscle strength.

Clinical Meaningfulness and Correlation with Functional Outcomes

Determining clinical significance extends beyond statistical analysis to understanding the practical impact of strength changes on function and quality of life. The minimal clinically important difference (MCID) represents the smallest change in strength that patients would perceive as meaningful. While established MCID values specifically for shoulder abductor strength in FSHD are not yet available, research in other shoulder disorders provides preliminary guidance. Studies of patients following rotator cuff repair have reported MCID achievement rates of 80.7% at 24 months postoperatively, suggesting that HHD can detect clinically meaningful changes in shoulder function [5]. Developing FSHD-specific MCID values should be a priority for future research.

Correlation with functional outcomes strengthens the interpretation of HHD strength measurements. Research indicates that shoulder abductor strength measured by HHD shows predictable relationships with functional performance tasks such as reachable workspace, overhead activities, and activities of daily living requiring upper extremity function [3]. Additionally, patient-reported outcomes covering domains such as pain, fatigue, and functional limitation provide complementary information that helps contextualize strength measurements within the broader patient experience. As new therapeutics advance through clinical development, understanding how changes in HDD-measured strength translate to meaningful functional improvements will be crucial for evaluating treatment benefits.

Conclusion

Hand-held dynamometry represents a validated, reliable, and practical methodology for assessing shoulder abductor strength in FSHD clinical studies and care. The standardized protocol outlined in this document provides researchers with a framework for implementing HHD assessment that balances scientific rigor with practical feasibility. As therapeutic development for FSHD advances, with multiple targeted treatments now entering clinical trials, objective and sensitive strength measurement tools like HHD will play an increasingly critical role in evaluating treatment efficacy [3]. The continued refinement of assessment protocols and interpretation guidelines will enhance our ability to detect meaningful changes in disease progression and treatment response.

Future directions for HHD applications in FSHD research include integration with emerging technologies such wearable sensors and advanced imaging biomarkers, development of FSHD-specific reference values and minimal clinically important difference thresholds, and standardization of testing protocols across international research networks. Additionally, expanding the application of HHD to pediatric FSHD populations requires special consideration of developmental factors and age-appropriate normalization approaches. Through continued methodological refinement and validation, HHD assessment of shoulder abductor strength will maintain its essential role in advancing FSHD research and improving patient care.

References

losmapimod target engagement biomarkers clinical development

Author: Smolecule Technical Support Team. Date: February 2026

Losmapimod Clinical Development & Biomarker Data

The following table summarizes key findings from clinical trials investigating this compound in FSHD, including quantitative data on target engagement and clinical outcomes.

Trial Phase Primary Findings on Biomarkers & Target Engagement Reported Clinical Outcomes References
Phase 2 Open-Label Achieved blood concentrations previously associated with decreased DUX4 expression in vitro; robust target engagement demonstrated. A trend toward stabilization or improvement in clinical outcome assessments. [1]
Phase 3 (REACH) Demonstrated target engagement (specific biomarker data not detailed in results); did not meet primary efficacy endpoint. Did not achieve primary endpoint (Reachable Workspace); discontinuation of program announced in September 2024. [2]

Experimental Protocol for Assessing Target Engagement

This protocol outlines the key methodologies used in clinical trials to evaluate this compound's pharmacodynamics and target engagement in FSHD.

  • 1. Study Population: Recruit genetically confirmed FSHD1 patients (e.g., aged 18-65). Exclude individuals with conditions that could interfere with the assessment or pose safety risks.
  • 2. Dosage and Administration: Administer this compound orally at 15 mg twice daily. The use of a consistent dose across studies facilitates the comparison of pharmacokinetic and pharmacodynamic data.
  • 3. Safety and Tolerability Assessment (Primary Endpoint): Record all adverse events (AEs) and serious AEs (SAEs) throughout the study. Monitor vital signs, perform physical examinations, and conduct standard clinical laboratory tests (hematology, clinical chemistry) at scheduled visits.
  • 4. Pharmacokinetic (PK) Analysis: Collect blood samples at predetermined time points (e.g., pre-dose and multiple post-dose intervals). Quantify plasma concentrations of this compound using a validated bioanalytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • 5. Pharmacodynamic (PD) / Target Engagement Analysis: Perform percutaneous muscle biopsies (e.g., from the tibialis anterior muscle) at baseline and after a specific treatment period. Analyze tissue samples for changes in DUX4-driven gene expression signatures using quantitative RT-PCR (qRT-PCR). This serves as a direct measure of target engagement and pathway modulation.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the proposed mechanism of action of this compound in FSHD and the workflow for evaluating its efficacy in a clinical trial setting.

G cluster_pathway Proposed this compound Mechanism in FSHD cluster_workflow Clinical Trial Assessment Workflow Stress Stress p38 p38 Stress->p38 DUX4 DUX4 p38->DUX4 MuscDeg MuscDeg DUX4->MuscDeg Losmap Losmap Losmap->p38 Inhibits Baseline Baseline Randomize Randomize Baseline->Randomize Treatment Treatment Randomize->Treatment Group Placebo Placebo Randomize->Placebo Group PK PK Treatment->PK MuscleBio MuscleBio Treatment->MuscleBio ClinAssess ClinAssess Treatment->ClinAssess Placebo->PK Placebo->MuscleBio Placebo->ClinAssess Analysis Analysis PK->Analysis MuscleBio->Analysis ClinAssess->Analysis

Research Implications and Future Directions

The collective data on this compound highlights both the promise and challenges of targeting the p38α/β pathway in FSHD.

  • Biomarker Validation: The consistent observation of target engagement, from reduced DUX4-driven gene expression in biopsies to achieved blood concentrations, strongly supports the drug's mechanism of action. This provides a validated biomarker strategy for future trials.
  • Trial Design Considerations: The phase 3 REACH trial's outcome underscores the critical need for sensitive and clinically meaningful endpoints in progressive rare diseases. The unexpected stability in the placebo group made detecting a treatment effect difficult. Future studies may need to be longer, target patients with more active disease progression, or employ more sensitive functional or imaging biomarkers.
  • Data Legacy: The comprehensive data and biospecimens collected, are being transferred to the FSHD Society. This repository will be invaluable for refining our understanding of FSHD natural history and designing future studies.

References

patient global impression of change PGIC scale losmapimod trials

Author: Smolecule Technical Support Team. Date: February 2026

PGIC and Losmapimod Trial Efficacy Data

The following table summarizes the key efficacy findings from the recent phase 2b trial (ReDUX4), which included the PGIC scale.

Trial Identifier Trial Phase & Design Key Efficacy Findings Related to PGIC Primary Endpoint Result
ReDUX4 (NCT04003974) [1] Randomized, double-blind, placebo-controlled phase 2b trial (48 weeks; 80 participants). Improvement in PGIC and structural/functional outcomes (reachable workspace, muscle fat infiltration) versus placebo [1]. No significant change in DUX4-driven gene expression in muscle biopsy [1].

In the phase 2b ReDUX4 trial, while the primary biomarker endpoint was not met, this compound's beneficial effect was observed in prespecified secondary and exploratory endpoints, including the PGIC. This suggests that patients on this compound were more likely to perceive a stabilization or improvement in their condition compared to those on placebo [1].

An earlier open-label pilot study (NCT04004000) also indicated that this compound was well-tolerated and showed a trend toward motor function stabilization or improvement, supporting further investigation in larger, controlled trials [2].

Experimental Protocol: Implementing PGIC in FSHD Trials

For researchers designing clinical trials in FSHD, here is a detailed protocol for using the PGIC.

1. Objective: To evaluate the patient's perceived global change in their muscular dystrophy condition over the course of the clinical trial.

2. Materials:

  • PGIC Scale: A standardized, single-item questionnaire. The patient is typically presented with a 7-point Likert scale ranging from "Very much improved" to "Very much worse" [3].
  • Mode of Administration: Self-reported by the patient, either electronically or on paper, without interference from site personnel to avoid bias.

3. Procedure:

  • Baseline Assessment: While the PGIC is a measure of change, ensure that comprehensive baseline assessments (e.g., FSHD Health Index, functional measures) are conducted to characterize the patient's initial state.
  • Scheduling: The PGIC is administered at predefined time points during the study, typically at the end of the double-blind treatment period (e.g., Week 48). It should be completed before any other clinical outcome assessments at that visit to prevent those results from influencing the patient's global impression.
  • Administration: Provide the participant with the PGIC scale and standardized instructions. A common instruction is: "Since the start of the study, how would you describe the change (if any) in your overall FSHD condition?"
  • Data Collection: Record the single response. Ensure data is captured directly in the trial's case report form (CRF) or electronic data capture (EDC) system.

4. Data Analysis:

  • Statistical Analysis: Responses are treated as an ordinal scale. Analysis often involves comparing the distribution of scores between the treatment and placebo groups using non-parametric methods like the Mann-Whitney U test.
  • Responder Analysis: Many trials also define a "responder," often as a patient reporting they are "Much improved" or "Very much improved." The proportions of responders in each group can be compared using a Chi-square test or Fisher's exact test.

Strategic Role of PGIC in Trial Design

The PGIC functions as a crucial patient-reported outcome (PRO) that complements objective physical measures. The diagram below illustrates its integrative role in a comprehensive trial assessment strategy.

Strategic Role of PGIC in FSHD Trials Trial Intervention\n(e.g., this compound) Trial Intervention (e.g., this compound) Multidimensional Assessment Multidimensional Assessment Trial Intervention\n(e.g., this compound)->Multidimensional Assessment Clinical Outcomes Clinical Outcomes Multidimensional Assessment->Clinical Outcomes Patient-Reported Outcomes (PROs) Patient-Reported Outcomes (PROs) Multidimensional Assessment->Patient-Reported Outcomes (PROs) Biomarkers Biomarkers Multidimensional Assessment->Biomarkers Muscle Strength (MVICT) Muscle Strength (MVICT) Clinical Outcomes->Muscle Strength (MVICT) Functional Tasks (RWS, TUG) Functional Tasks (RWS, TUG) Clinical Outcomes->Functional Tasks (RWS, TUG) Clinical Severity Score Clinical Severity Score Clinical Outcomes->Clinical Severity Score FSHD Health Index (FSHD-HI) FSHD Health Index (FSHD-HI) Patient-Reported Outcomes (PROs)->FSHD Health Index (FSHD-HI) PGIC PGIC Patient-Reported Outcomes (PROs)->PGIC Muscle Imaging (MRI) Muscle Imaging (MRI) Biomarkers->Muscle Imaging (MRI) DUX4 Target Gene Expression DUX4 Target Gene Expression Biomarkers->DUX4 Target Gene Expression Biofluid Biomarkers Biofluid Biomarkers Biomarkers->Biofluid Biomarkers Provides Patient's Perspective\non Global Change Provides Patient's Perspective on Global Change PGIC->Provides Patient's Perspective\non Global Change Correlates with Objective Measures Correlates with Objective Measures PGIC->Correlates with Objective Measures Supports Clinical Meaningfulness\nof Treatment Effect Supports Clinical Meaningfulness of Treatment Effect PGIC->Supports Clinical Meaningfulness\nof Treatment Effect

Figure 1: PGIC as an Integrative Patient-Reported Outcome in FSHD Trials

Workflow for PGIC Data Collection and Analysis

The following diagram outlines the step-by-step workflow for implementing the PGIC in a clinical trial, from planning to data interpretation.

PGIC Implementation Workflow in Clinical Trials 1. Protocol & CRF Design 1. Protocol & CRF Design 2. Site Personnel Training 2. Site Personnel Training 1. Protocol & CRF Design->2. Site Personnel Training Define timepoint for PGIC Define timepoint for PGIC 1. Protocol & CRF Design->Define timepoint for PGIC 3. Patient Enrollment & Baseline 3. Patient Enrollment & Baseline 2. Site Personnel Training->3. Patient Enrollment & Baseline Train on unbiased administration Train on unbiased administration 2. Site Personnel Training->Train on unbiased administration 4. PGIC Administration\n(At End of Treatment Period) 4. PGIC Administration (At End of Treatment Period) 3. Patient Enrollment & Baseline->4. PGIC Administration\n(At End of Treatment Period) 5. Data Collection & Management 5. Data Collection & Management 4. PGIC Administration\n(At End of Treatment Period)->5. Data Collection & Management Patient self-completes form\nwithout influence Patient self-completes form without influence 4. PGIC Administration\n(At End of Treatment Period)->Patient self-completes form\nwithout influence 6. Statistical Analysis 6. Statistical Analysis 5. Data Collection & Management->6. Statistical Analysis 7. Interpretation & Reporting 7. Interpretation & Reporting 6. Statistical Analysis->7. Interpretation & Reporting Compare distributions (Mann-Whitney U)\nand responder rates Compare distributions (Mann-Whitney U) and responder rates 6. Statistical Analysis->Compare distributions (Mann-Whitney U)\nand responder rates Integrate findings with\nclinical and biomarker data Integrate findings with clinical and biomarker data 7. Interpretation & Reporting->Integrate findings with\nclinical and biomarker data

Figure 2: Procedural Workflow for PGIC Implementation

Application Notes for Researchers

  • Context of Use: In FSHD trials, the PGIC is best positioned as a supportive secondary or exploratory endpoint that provides context for interpreting the clinical meaningfulness of changes in primary functional or biomarker endpoints [3] [1].
  • Integration is Key: The strength of the PGIC lies in its convergence with other data. A treatment effect is more compelling when improvements in objective measures (like reachable workspace) are accompanied by a positive shift in the patient's own global impression [1].
  • Limitations: As a subjective measure, the PGIC can be influenced by placebo effects and patient expectations. It should not be used as a sole primary efficacy endpoint in registrational trials but is invaluable for providing a holistic view of treatment benefit [3].

References

losmapimod clinical trial endpoints sensitivity FSHD progression

Author: Smolecule Technical Support Team. Date: February 2026

Losmapimod Phase 3 REACH Trial: Endpoint Results Summary

The table below summarizes the quantitative results for the primary and key secondary endpoints from the REACH trial [1].

Endpoint Assessment Method This compound Group (Change from Baseline) Placebo Group (Change from Baseline) P-value
Primary Endpoint
Reachable Workspace (RSA) RWS (Relative Surface Area) +0.013 (±0.007) +0.010 (±0.007) 0.75
Secondary Endpoints
Muscle Fat Infiltration (MFI) Whole-Body MRI +0.42% +0.576% 0.16
Shoulder Abductor Strength Hand-Held Dynamometry +9.63% +2.24% 0.51
Patient-Reported Outcomes (PROs) PGIC, Neuro-QoL Upper Extremity No statistically significant differences No statistically significant differences N/A

Troubleshooting Guide: Key Challenges & Methodological Insights

Analysis of the REACH trial and related FSHD research points to several factors that complicated the interpretation of this compound's efficacy.

  • Challenge 1: Unusual Placebo Group Trajectory

    • Observation: Contrary to expectations from natural history studies and the Phase 2 trial, the placebo group in the REACH trial did not show a functional decline over 48 weeks [2] [1] [3]. This lack of deterioration in the control group made it statistically difficult to demonstrate a treatment benefit, even if this compound had a stabilizing effect.
    • Supporting Evidence: A separate 6.5-year natural history study found that FSHD progression is generally slow, and patient-reported outcome measures often only detect meaningful decline in moderately to severely affected patients over longer timeframes [4].
  • Challenge 2: Sensitivity of Functional Endpoints

    • Primary Endpoint: The Reachable Workspace (RWS) is a computerized 3D assessment of upper limb mobility, measured as Relative Surface Area (RSA). While innovative, it may not have been sensitive enough to capture subtle, clinically meaningful functional changes within a year [2] [5].
    • Exploratory Analysis: A post-hoc analysis of the Phase 2 trial suggested that averaging RWS measurements across both arms (dominant and non-dominant) could provide a more robust functional measure, showing strong correlations with shoulder strength and MRI biomarkers [6]. However, this was not sufficient to rescue the Phase 3 outcome.
  • Challenge 3: Disease Heterogeneity and Biomarker Limitations

    • Patient Variability: Muscle biopsies revealed significant heterogeneity in DUX4-driven gene expression among patients, complicating the assessment of this compound's target engagement and efficacy [2].
    • Preclinical Model Concerns: A scientific review highlighted that most preclinical studies with this compound were performed in vitro on immature muscle cells, raising concerns about the relevance of these models for predicting efficacy in mature human muscle [7].

Experimental Design Considerations for Future FSHD Trials

The following workflow outlines critical considerations for planning future clinical trials in FSHD, based on lessons from the this compound program.

Start Designing FSHD Clinical Trial A Trial Duration & Population Start->A B Endpoint Selection Start->B C Biomarker Strategy Start->C D1 Consider longer trial duration (>48 weeks) A->D1 D2 Focus on patients with moderate-severe disease A->D2 E1 Validate functional endpoints against patient experience B->E1 E2 Combine multiple endpoints (PROs, MRI, strength) B->E2 F1 Use quantitative MRI biomarkers (e.g., Lean Muscle Volume, Muscle Fat Fraction) C->F1 F2 Prioritize drugs with strong in vivo proof-of-concept C->F2

The diagram above summarizes the following detailed protocols derived from the search results:

  • Trial Duration & Patient Population

    • Longer Trial Duration: Consider extending trial periods beyond 48 weeks to capture meaningful functional decline, especially for patients with slower progression [4].
    • Enrich Patient Cohort: Enroll patients with moderate-to-severe disease (e.g., FSHD Clinical Severity Score ≥ 6) who are more likely to show measurable progression within a clinical trial timeframe [4].
  • Endpoint Selection & Validation

    • Multimodal Endpoint Strategy: Use a combination of functional measures (like RWS), patient-reported outcomes (PROs), clinician-assessed scores, and quantitative imaging to triangulate treatment effects [4] [6] [8].
    • Endpoint Sensitivity Validation: Conduct thorough natural history studies to validate the sensitivity of proposed endpoints and establish realistic rates of decline for powering statistical analyses [5].
  • Biomarker Strategy & Preclinical Translation

    • Advanced Imaging Biomarkers: Incorporate sensitive, objective biomarkers like whole-body MRI to measure lean muscle volume (LMV) and muscle fat fraction (MFF). These biomarkers have shown strong correlation with muscle function and may detect subtle changes before functional decline [6] [8].
    • Robust Preclinical Models: Prioritize compounds that demonstrate efficacy in more physiologically relevant models, such as xenografts, before advancing to clinical trials, to de-risk the mechanism of action [7].

Future Directions in FSHD Research

The discontinuation of this compound has redirected focus to other therapeutic approaches. Several DUX4-targeting therapies are now in development, including:

  • Delpacibart braxlosiran (Del-brax): An RNA-based therapy that showed reductions in DUX4-regulated gene expression and signals of improved muscle function in a Phase 1/2 trial. A Phase 3 confirmatory trial (FORWARD) is now underway [9] [5].
  • ARO-DUX4: An RNA interference therapy currently in Phase 1/2a testing [5].
  • EPI-321: A CRISPR-based therapy designed to silence the DUX4 gene, with a first-in-human trial initiated in 2025 [5].

References

placebo effect management FSHD clinical trials losmapimod

Author: Smolecule Technical Support Team. Date: February 2026

Core Issue: Placebo Effect in the REACH Trial

The central finding from the latest data is that the Phase 3 REACH trial did not achieve its primary or secondary endpoints. A primary reason was an unexpected improvement in the placebo group that contradicted natural history data [1].

The table below summarizes the key results that confounded the trial:

Outcome Measure Losmapimod Group (Change from Baseline) Placebo Group (Change from Baseline) P-value
Reachable Workspace (RWS) +0.013 (±0.007) +0.010 (±0.007) 0.75
Muscle Fat Infiltration (MFI) +0.42% +0.576% 0.16
Shoulder Abductor Strength +9.63% +2.24% 0.51

This data shows that while participants on this compound improved slightly, the placebo group also improved, resulting in no statistically significant difference between them. This was unexpected, as natural history studies and the earlier Phase 2b trial (ReDUX4) consistently showed a decline in untreated individuals over time [1]. The improvement in the placebo group made it impossible to detect a drug-related effect.

Methodologies for Managing Placebo Effects

The this compound program highlights several methodological considerations for designing robust FSHD clinical trials.

  • Choice of Endpoint: The REACH trial used Reachable Workspace (RWS) as the primary functional endpoint. While objective, the trial's results suggest this measure may be susceptible to practice effects or variability in slower-progressing populations. Future trials might consider this and potentially use a combination of endpoints [1].
  • Trial Population: The average age of participants in the REACH trial was in the fifties. One analysis suggests that targeting a younger population with more recent diagnoses and potentially faster disease progression might make it easier to detect a treatment effect against a background of natural decline, rather than stability or improvement [1].
  • Data Analysis Methods: In the Phase 2b ReDUX4 trial, RWS scores for dominant and non-dominant arms were analyzed separately, with a larger drug effect seen in the non-dominant arm. In contrast, the Phase 3 REACH trial combined scores from both arms, which may have diluted the treatment effect [1]. Future trials should carefully consider how to analyze limb-specific data.

Experimental Protocols for Key Assessments

For researchers designing trials, here are the protocols for the key outcomes used in the this compound studies.

  • Reachable Workspace (RWS): This is an objective, instrumented measure of upper extremity function. Participants wear a sensor on their arm and are instructed to reach as far as they can in multiple directions within their workspace. The percentage of a normalized arm reach volume that they can achieve is calculated, providing a 3D map of functional shoulder girdle movement [1].
  • Muscle Fat Infiltration (MFI): This is assessed quantitatively using T1-weighted or Dixon MRI sequences. Muscles of interest (e.g., in the shoulder or leg) are imaged, and the fat signal fraction within the muscle tissue is calculated. This provides a sensitive, structural biomarker of disease progression [2] [1].
  • Patient-Reported Outcomes (PROs): The trials used the Patient Global Impression of Change (PGIC) and the Neuro-QoL Upper Extremity scale. The PGIC is a single question where patients rate their overall improvement or deterioration on a 7-point scale. The Neuro-QoL is a standardized questionnaire that assesses the impact of health conditions on the ability to perform upper limb tasks.

Visualizing the Trial Design and Outcome Relationships

The following diagram illustrates the pathway from trial design to the confounding outcome related to the placebo effect, integrating the key factors discussed.

cluster_0 Key Factors in Trial Design & Population FSHD Disease\nProgression FSHD Disease Progression Expected Outcome:\nPlacebo Group Decline Expected Outcome: Placebo Group Decline FSHD Disease\nProgression->Expected Outcome:\nPlacebo Group Decline  Based on Natural  History Data Trial Design & Population Trial Design & Population Observed Outcome:\nPlacebo Group Improved Observed Outcome: Placebo Group Improved Trial Design & Population->Observed Outcome:\nPlacebo Group Improved Observed Outcome:\nthis compound Group Improved Observed Outcome: This compound Group Improved Trial Design & Population->Observed Outcome:\nthis compound Group Improved Older Participant Age Older Participant Age Trial Design & Population->Older Participant Age Combined Arm RWS Analysis Combined Arm RWS Analysis Trial Design & Population->Combined Arm RWS Analysis Slower Progression Rate Slower Progression Rate Trial Design & Population->Slower Progression Rate Primary Endpoint:\nRWS Measurement Primary Endpoint: RWS Measurement Primary Endpoint:\nRWS Measurement->Observed Outcome:\nPlacebo Group Improved  Potential for  Practice Effect Final Result:\nNo Statistical Difference Final Result: No Statistical Difference Observed Outcome:\nPlacebo Group Improved->Final Result:\nNo Statistical Difference Observed Outcome:\nthis compound Group Improved->Final Result:\nNo Statistical Difference

The this compound clinical program offers a critical case study. Although the drug was safe and well-tolerated, the ultimate lesson for the research community is the paramount importance of trial design, participant selection, and endpoint analysis in detecting a true treatment effect over a variable and potent placebo response [1].

References

losmapimod biomarker variability DUX4 expression muscle tissue

Author: Smolecule Technical Support Team. Date: February 2026

Why is Measuring DUX4-Driven Biomarker Response Challenging?

A primary challenge is that the DUX4 protein is expressed at very low levels and only in a small number of nuclei within muscle tissue, making it difficult to detect and quantify reliably [1] [2]. Furthermore, the regulation of DUX4 by the p38 pathway appears to change over time, adding another layer of complexity.

The following table summarizes the core issues and their implications for clinical trials like those involving losmapimod.

Challenge Description Impact on Biomarker Measurement
Sporadic, Low-Level Expression DUX4 protein is detectable in only ~0.05% of myonuclei in FSHD muscle biopsies [1]. Standard bulk measurement techniques (e.g., RNA from tissue homogenate) lack sensitivity, as the DUX4 signal is diluted.
Temporal Regulation by p38 p38α/β MAPK is a critical driver of DUX4 expression during early myogenesis, but its role diminishes in late myogenesis [3]. This compound (a p38α/β inhibitor) is most effective at suppressing DUX4 in immature muscle cells, potentially explaining the lack of DUX4 target gene reduction in clinical trials that measured mature muscle [3] [4].
Limitations of Preclinical Models Many preclinical drug tests are performed in vitro on immature muscle cells (myotubes) [4]. Data from these models may not fully translate to the in vivo environment of mature human muscle, where DUX4 regulation is more complex [4].

Experimental Protocols & Troubleshooting Guides

Here are detailed methodologies and troubleshooting tips for key experiments investigating DUX4 expression and drug response.

Protocol 1: Assessing Temporal Regulation of DUX4

This protocol is designed to investigate how the regulation of DUX4 changes during muscle differentiation, which is critical for understanding drug effects [3].

  • Cell Culture & Differentiation: Use FSHD patient-derived myoblasts (e.g., FSHD1: 54-2; FSHD2: MB200). Culture and induce differentiation into myotubes. Monitor differentiation kinetics by assessing myogenic markers (MYOG, MYH8, MYH2) over 120 hours.
  • Time-Course Sampling: Collect RNA and protein samples at critical time points: Myoblasts (0h), Early Differentiation (40-72h), and Late Differentiation (120h).
  • Pharmacological/Geneic Inhibition: Apply the p38α/β inhibitor (e.g., this compound) or use CRISPR-Cas9 to knockout MAPK14/11 (p38α/β) in a separate cell cohort.
  • Analysis:
    • RT-qPCR: Quantify expression of DUX4 and its target genes (ZSCAN4, MBD3L2, LEUTX).
    • Expected Outcome: Inhibition should significantly reduce DUX4 and target gene expression at the 72h time point, but this effect will be partial or absent at the 120h time point, demonstrating the transition to p38-independent expression [3].
Protocol 2: Utilizing a Humanized Xenograft Model

To overcome the limitations of in vitro models, this protocol uses a xenograft system that may better recapitulate the human muscle environment [1].

  • Cell Preparation: Engineer human immortalized myoblasts (ImMyobs) or primary muscle mesenchymal stromal cells (MMSCs) to carry a doxycycline (Dox)-inducible HA-tagged DUX4 construct.
  • Mouse Engraftment:
    • Use immunodeficient mice.
    • Surgically injure the Tibialis Anterior (TA) muscle.
    • Engraft the prepared human cells into the injured TA muscle.
  • Drug Treatment: Administer the therapeutic compound (e.g., this compound) systemically to the mice.
  • Analysis:
    • Functional: Assess muscle regeneration and force recovery.
    • Molecular: Harvest the grafted muscle and analyze DUX4 target gene expression via RT-qPCR. Immunofluorescence with anti-HA and anti-laminin antibodies can visualize DUX4-positive human nuclei within the murine muscle fibers.

Visualizing the Key Challenges

The diagram below illustrates the core concept of temporal regulation, which is a major source of biomarker variability.

G Start Myogenic Differentiation Early Early Myogenesis (Primary/Secondary Myotubes) Start->Early Late Late Myogenesis (Mature Myotubes) Start->Late p38Active p38α/β MAPK: ACTIVE Early->p38Active p38Independent DUX4 Expression: p38-Independent Late->p38Independent DrugEffective This compound: EFFECTIVE p38Active->DrugEffective Strong suppression of DUX4 DrugIneffective This compound: LESS EFFECTIVE p38Independent->DrugIneffective Weak suppression of DUX4

Frequently Asked Questions (FAQs)

Q: The clinical trial for this compound (ReDUX4) showed functional benefits but no change in DUX4-driven gene expression. Why? A: This discrepancy is likely due to the temporal nature of p38 regulation. The trial's primary endpoint was measured in mature muscle biopsies, where a significant portion of DUX4 expression may be p38-independent, as shown in preclinical models [3]. The functional benefits could result from p38 inhibition during early-stage myogenesis or from modulating other pathogenic pathways, such as inflammation, without fully suppressing the DUX4 biomarker in all muscle nuclei [5] [4].

Q: What are the best practices for quantifying DUX4 expression in muscle tissue? A: Given its sporadic nature, moving beyond bulk tissue analysis is crucial. Recommended approaches include:

  • Single-Nucleus RNA Sequencing (snRNA-seq): Allows identification of the rare nuclei that are expressing DUX4 and its full target gene program [3].
  • Digital Droplet PCR (ddPCR): Provides absolute quantification of low-abundance transcripts like DUX4 and is more sensitive and reproducible than standard qPCR for this application.
  • Immunofluorescence with Automated Microscopy: Using validated antibodies, scan entire muscle sections to count the frequency of DUX4-positive nuclei, providing a direct spatial and quantitative measure [1].

Q: Are there alternative therapeutic strategies being explored to target DUX4? A: Yes, several strategies aim to directly target DUX4 and are in preclinical development. These include:

  • Antisense Oligonucleotides (ASOs) and siRNA: Designed to directly degrade or block the translation of DUX4 mRNA [6] [2].
  • Gene Therapy/Genome Editing: Using CRISPR-based systems to either disrupt the DUX4 gene or its critical polyadenylation signal on the permissive 4qA allele [2].
  • Targeting Upstream Regulators: Investigating other pathways that regulate DUX4, such as the Wnt/β-catenin pathway or BET proteins, as alternative drug targets [2].

References

optimizing losmapimod dosing timing for maximal target engagement

Author: Smolecule Technical Support Team. Date: February 2026

Losmapimod Clinical Trial Summary

The following table summarizes the key design and outcomes of the Phase III REACH trial for this compound in Facioscapulohumeral Muscular Dystrophy (FSHD) [1] [2].

Trial Aspect Details
Drug This compound (a p38 kinase inhibitor) [1]
Hypothesized Mechanism Suppress aberrant DUX4 expression, a gene implicated in FSHD pathology [1] [2]
Trial Phase & Name Phase III REACH trial [2]
Participants 260 individuals aged 18-65 with genetically confirmed FSHD [2]
Primary Endpoint Change in Reachable Workspace (RWS) over 48 weeks [2]
Key Outcome Did not meet its primary endpoint [1] [2]
Program Status Discontinued (as of September 2024) [2]

Scientific Rationale and Challenges

The investigation of this compound was based on a specific scientific rationale, but its clinical failure highlighted several key challenges in FSHD drug development.

  • Target and Mechanism: The drug was designed to inhibit p38 kinase, which is part of the p38 MAPK signaling pathway within the broader CMGC kinase group. The goal was to suppress the activity of DUX4, a protein thought to drive muscle damage in FSHD [1] [3].
  • Trial Challenges: The trial faced significant hurdles, including high variability in DUX4 expression among patients and a lack of sensitivity in the RWS outcome measure to detect functional changes. Notably, the placebo group did not show the expected decline in function, making it difficult to demonstrate a treatment benefit [2].
  • Preclinical Limitations: The failure raised concerns about the relevance of in vitro models used in preclinical studies, as most were performed on immature muscle cells. This underscores the need for more robust disease models, such as xenografts, in future research [1].

The diagram below illustrates the intended signaling pathway targeted by this compound and the key challenges encountered in the trial.

G cluster_pathway Intended p38α/β MAPK Inhibition Pathway cluster_challenges Key Clinical Trial Challenges UnknownStimulus Unknown Upstream Stimulus p38 p38 α/β MAPK UnknownStimulus->p38 DUX4 DUX4 Expression p38->DUX4 MuscleDamage Muscle Cell Damage DUX4->MuscleDamage This compound This compound This compound->p38 Inhibition Heterogeneity Patient Heterogeneity in DUX4 Expression OutcomeMeasure Insensitive Functional Outcome Measure (RWS) Placebo Unexpected Placebo Group Stability Models Limited Preclinical Model Relevance

Future Research Directions

The this compound trial, while unsuccessful, provides critical lessons for future FSHD therapeutic development [2]:

  • Biomarker Development: There is a clear need for reliable biomarkers to better assess disease activity and treatment response.
  • Trial Design: Future trials require refined functional outcome measures, improved patient selection strategies, and consideration of longer trial durations to account for variable disease progression.
  • Data Sharing: The data and biospecimens from the REACH trial have been transferred to the FSHD Society, creating a valuable resource for the research community to conduct further analyses [2].

References

losmapimod clinical trial design challenges rare diseases

Author: Smolecule Technical Support Team. Date: February 2026

Losmapimod FAQ & Technical Guide

Here are answers to common technical and design questions, informed by recent clinical trials.

  • What is the core mechanism of action of this compound? this compound is a selective small-molecule inhibitor of the p38α/β mitogen-activated protein kinase (MAPK) [1]. It competes for the ATP-binding site on the kinase, thereby modulating downstream signaling pathways [2]. Its action in FSHD is targeted at inhibiting p38 MAPK, which is a known regulator of the expression of the DUX4 transcription factor, the root cause of FSHD pathology [3].

  • What were the key efficacy endpoints in the FSHD Phase 2b trial? The ReDUX4 trial (NCT04003974) was a 48-week, randomized, double-blind, placebo-controlled study [3]. Its primary endpoint was the change from baseline in DUX4-driven gene expression in skeletal muscle biopsy samples, measured at weeks 16 or 36. Key secondary endpoints included structural outcomes like muscle fat infiltration (MFI) assessed by MRI, functional outcomes such as reachable workspace (RWS), and patient-reported outcomes like the Patient Global Impression of Change [3].

  • What major challenges were encountered in the Phase 3 REACH trial for FSHD? Despite demonstrating target engagement, the REACH trial (Phase 3) did not meet its primary endpoint [4]. Key design challenges identified in a post-mortem analysis include:

    • Heterogeneity in DUX4 Expression: Significant variability in DUX4-driven gene expression among patients complicated the assessment of drug efficacy [4].
    • Endpoint Sensitivity: The primary endpoint, Reachable Workspace (RWS), may not have been sensitive enough to detect subtle functional changes within the 48-week period [4].
    • Unexpected Placebo Group Stability: Participants in the placebo group did not show the anticipated disease progression over the trial duration, making it difficult to statistically separate the treatment effect from the control [4].
    • Disease Variability: The inherently variable progression rate of FSHD among individuals poses a challenge for measuring consistent treatment effects in relatively short trials [4].
  • What are the recommended methodologies for assessing target engagement? Evidence from clinical trials supports several techniques:

    • Muscle Biopsy & Gene Expression: Quantifying DUX4-driven gene expression in skeletal muscle biopsies via qRT-PCR is a direct method [3].
    • Blood Biomarker Analysis: Measuring the phosphorylation status of Heat Shock Protein 27 (pHSP27) in blood monocytes serves as a pharmacodynamic biomarker for p38 MAPK inhibition [2]. A direct-link maximal inhibitory effect (Emax) model can relate plasma this compound concentrations to pHSP27 reductions [2].
    • Medical Imaging: Using MRI to quantify Muscle Fat Infiltration (MFI) provides a structural assessment of disease modification [4].

Experimental Data Summary

The tables below summarize key quantitative data from this compound studies for easy reference.

Table 1: this compound Clinical Trial Overview

Trial Identifier Phase Condition Design Key Outcomes
REACH [4] Phase 3 FSHD 48-week, randomized, placebo-controlled (n=260) Did not meet primary endpoint (RWS); placebo group stability noted
ReDUX4 [3] Phase 2b FSHD 48-week, randomized, placebo-controlled (n=80) No significant change in DUX4 gene expression vs placebo; improvements in MFI and RWS
NCT01039961 [2] Phase 1 Healthy Volunteers Open-label, single IV & oral dose (n=16) IV infusion achieved rapid target exposure; well-tolerated

Table 2: Pharmacodynamic & Pharmacokinetic Profile

Parameter Value / Finding Context / Dose
Primary Target p38α/β MAPK inhibitor [1] -
Absolute Oral Bioavailability 0.62 (90% CI: 0.56, 0.68) [2] 15 mg oral dose
Maximal pHSP27 Reduction 55% (95% CI: 50%, 59%) [2] 15 mg oral dose
hsCRP Reduction 17% (95% CI: 9%, 24%) at 24 hours [2] 15 mg oral dose

Detailed Experimental Protocols

Here are standardized protocols for key experiments cited in the literature.

Protocol 1: Assessing Target Engagement via pHSP27 in Blood

  • Objective: To evaluate the pharmacodynamic effect of this compound by measuring the reduction of phosphorylated Heat Shock Protein 27 (pHSP27) [2].
  • Procedure:
    • Blood Collection: Collect blood samples at pre-dose and multiple time points post-dose (e.g., 30 min, 1, 2, 4, 8, 24 hours).
    • Sample Processing: Isolate monocytes from whole blood.
    • Analysis: Determine pHSP27 levels using a validated immunoassay (e.g., Western Blot or ELISA).
    • PK/PD Modeling: Relate plasma this compound concentrations to pHSP27 levels using a direct-link maximal inhibitory effect (Emax) model [2].

Protocol 2: Evaluating Efficacy in Muscle Tissue for FSHD

  • Objective: To assess the effect of this compound on DUX4 expression and disease pathology in skeletal muscle [3].
  • Procedure:
    • Muscle Biopsy: Perform skeletal muscle biopsies at baseline and at a predefined timepoint (e.g., week 16 or 36).
    • Gene Expression Analysis: Extract RNA from muscle tissue. Analyze the expression of DUX4 and its downstream target genes using quantitative RT-PCR (qRT-PCR).
    • Structural Assessment: Conduct MRI scans of skeletal muscle to quantify Muscle Fat Infiltration (MFI) at baseline and end-of-study [4] [3].
    • Functional Assessment: Measure functional capacity using the Reachable Workspace (RWS) assessment, which evaluates upper limb mobility [4].

Signaling Pathway & Clinical Trial Workflow

The following diagrams, created with Graphviz, illustrate the drug's mechanism and the clinical trial design logic.

Losmapimod_Mechanism DUX4_Gene DUX4 Gene Expression p38_MAPK p38 α/β MAPK DUX4_Gene->p38_MAPK Activates Muscle_Degeneration Muscle Degeneration & Fat Replacement p38_MAPK->Muscle_Degeneration Leads to This compound This compound This compound->p38_MAPK Inhibits

Diagram 1: this compound Mechanism in FSHD. This illustrates how this compound inhibits p38 MAPK to block the pathogenic cascade driven by DUX4 expression.

FSHD_Trial_Design Start Trial Start: Genetically Confirmed FSHD Screening Baseline Assessments: Muscle Biopsy, MRI, RWS Start->Screening Randomize Randomization Screening->Randomize Arm1 This compound Group (15mg, twice daily) Randomize->Arm1 Arm2 Placebo Group Randomize->Arm2 Endpoint Endpoint Analysis (Week 48): DUX4 Gene Expression, RWS, MRI Arm1->Endpoint Arm2->Endpoint Challenge Key Challenge: High Patient Heterogeneity & Placebo Group Stability Arm2->Challenge

Diagram 2: FSHD Clinical Trial Workflow. This outlines a typical trial design and highlights a major challenge encountered in late-stage studies.

Technical Support & Troubleshooting

Based on the analyzed data, here are critical considerations for your research.

  • Endpoint Selection is Critical: The failure of the Phase 3 REACH trial underscores the importance of endpoint selection. Relying solely on a functional primary endpoint like RWS carries risk. The Phase 2b findings suggest a multi-faceted endpoint approach—combining direct molecular measures (DUX4 expression), structural MRI changes (MFI), and patient-reported outcomes—may provide a more robust and sensitive assessment of efficacy [4] [3].
  • Plan for Heterogeneity and Placebo Response: The unexpected stability in the placebo group of the REACH trial is a major lesson [4]. To mitigate this:
    • Enrichment Strategies: Consider enriching the trial population with patients showing clear signs of progression in a pre-trial observation period.
    • Longer Trial Duration: A longer study duration may be necessary to clearly distinguish the natural history of the disease from a treatment effect.
    • Adaptive Designs: Explore adaptive clinical trial designs that allow for modifications based on interim data analyses.
  • Leverage Existing PK/PD Models: For dose selection and predicting biological effect, utilize the established PK/PD relationship between this compound plasma concentration and the reduction of pHSP27 [2]. This model can help ensure that your dosing regimen achieves the target level of p38 MAPK inhibition throughout the trial.

References

managing adverse events headache gastrointestinal disorders losmapimod

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Managing Adverse Events

Here are answers to common questions based on pooled clinical trial data:

  • What are the most common adverse events (AEs) associated with losmapimod? The most frequently reported AEs include headache, dizziness, dry skin, eczema, and gastrointestinal disorders [1]. Alanine aminotransferase (ALT) increase has also been observed [1].

  • How severe are these adverse events typically? Most adverse events observed in clinical studies were considered mild to moderate in severity [1]. Furthermore, the majority of these AEs resolved with continued dosing, and no drug-related serious adverse events (SAEs), deaths, or discontinuations due to AEs were reported in a large study on Facioscapulohumeral Muscular Dystrophy (FSHD) [1].

  • Are there any specific monitoring recommendations for these AEs? Available data indicate no clinically significant changes in vital signs, clinical laboratory results, or ECG parameters were reported [1]. However, standard monitoring of liver function (e.g., ALT) and routine clinical assessment of reported symptoms like headache or GI discomfort is advised.

  • Has this compound been studied in vulnerable populations? The safety and tolerability of this compound have been evaluated in healthy volunteers [2] and in specific patient populations, such as those with FSHD [1] and Chronic Obstructive Pulmonary Disease (COPD) [3]. The safety profile has been consistent across these studies.

Summary of Quantitative Safety Data

The table below summarizes safety data from three key clinical trials to provide a clear, comparative overview.

Trial Population Dosage Regimen Total Exposed Common Adverse Events (≥2 reports) Serious Adverse Events & Discontinuations
FSHD Patients [1] 15 mg BID for up to 76 weeks 108 Headache, Dizziness, Dry skin, Eczema, GI disorders, ALT increase [1] No drug-related SAEs, deaths, or discontinuations due to AEs reported [1]
COPD Patients [3] 7.5 mg BID for 16 weeks 36 Frequency of AEs was similar to the placebo group [3] No significant safety concerns reported; well-tolerated [3]
Healthy Volunteers [2] Single 3 mg IV or 15 mg PO dose 16 Headache (3 subjects after oral dosing) [2] No serious AEs or withdrawals [2]

Experimental Protocols for Safety Monitoring

Here are detailed methodologies for monitoring key adverse events, based on cited clinical trials:

  • General Safety and Tolerability Assessment [1] [3]

    • Method: Randomized, double-blind, placebo-controlled trial design.
    • Procedure: Collect all adverse events (AEs) spontaneously reported by subjects or observed by investigators throughout the study period. Record the timing, severity (mild, moderate, severe), and relationship to the study drug. Monitor for serious AEs (SAEs), which are events that result in death, are life-threatening, require hospitalization, or result in significant disability.
    • Additional Measures: Perform regular assessments of vital signs (blood pressure, heart rate), clinical laboratory tests (including liver function tests like ALT), and electrocardiograms (ECGs) [1].
  • Management of Specific Adverse Events

    • Headache: Document onset, duration, and intensity. Standard analgesic use (e.g., acetaminophen) may be permitted per study protocol. Educate subjects on maintaining hydration. If headaches are severe or persistent, consider temporary dose interruption [1].
    • Gastrointestinal Disorders: For symptoms like nausea or dyspepsia, advise taking this compound with food. Ensure adequate hydration. For persistent symptoms, symptomatic treatment (e.g., antacids) may be considered. In studies, most GI AEs resolved with continued dosing [1].

This compound Mechanism and Adverse Event Workflow

The following diagram illustrates the mechanism of action of this compound and a logical workflow for managing the most common associated adverse events, based on the consolidated clinical data.

losmapimod_ae_workflow This compound AE Management This compound This compound p38 p38 α/β MAPK This compound->p38 Binds Inhibition Inhibition p38->Inhibition Leads to CytokineRelease Reduced Pro-inflammatory Cytokine Production Inhibition->CytokineRelease Results in CommonAEs Common Adverse Events: - Headache - GI Disorders - Dizziness CytokineRelease->CommonAEs Associated with AssessSeverity Assess Severity (Mild/Moderate/Severe) CommonAEs->AssessSeverity If Reported SupportiveCare Provide Supportive Care: - Analgesics for Headache - Take with Food for GI - Ensure Hydration AssessSeverity->SupportiveCare Mild/Moderate DosePause Consider Temporary Dose Pause AssessSeverity->DosePause Severe/Persistent ContinueDosing Continue Dosing & Monitoring SupportiveCare->ContinueDosing Monitor DosePause->ContinueDosing After Resolution Resolved AE Resolved ContinueDosing->Resolved Most AEs

References

losmapimod intravenous to oral transition loading dose strategies

Author: Smolecule Technical Support Team. Date: February 2026

Losmapimod IV to Oral Dosing Strategy

The following table summarizes the key pharmacokinetic (PK) and safety data from a single IV infusion of this compound in healthy volunteers, which supports its use as a loading dose [1].

Parameter 3 mg IV (15-min infusion) 15 mg Oral Clinical Significance
Cmax (μg l⁻¹) 59.4 (Geometric Mean) 45.9 (Geometric Mean) IV achieves higher peak concentration faster [1].
AUC0–∞ (μg h l⁻¹) 171.1 (Geometric Mean) 528.0 (Geometric Mean) Oral has greater overall systemic exposure [1].
Time to Cmax End of 15-min infusion ~1-4 hours post-dose IV provides rapid drug exposure [1].
Absolute Oral Bioavailability 62% (90% CI: 0.56, 0.68) Supports transition from IV to oral dosing [1].
Common Adverse Event (AE) Headache (reported after oral dose) Headache Single IV infusion was safe and well-tolerated [1].

Experimental Protocol: IV to Oral Transition Study

This methodology is adapted from the Phase 1, open-label, single-centre study design [1].

  • Objective: To assess the safety, tolerability, and pharmacokinetics of a single IV this compound infusion and establish absolute oral bioavailability.
  • Subjects: Healthy adult volunteers (aged 18–75 years).
  • Dosing Protocol:
    • IV Cohort: Subjects received a single 3 mg dose of this compound as a constant IV infusion over 15 minutes.
    • Washout Period: A 1-week washout period followed the IV dose.
    • Oral Cohort: The same subjects then received a single 15 mg oral dose of this compound (as two 7.5 mg tablets).
  • Key Assessments:
    • Pharmacokinetic Sampling: Blood samples were collected pre-dose and at numerous time points post-dose (e.g., 5, 10, 15, 30, 45, 60, 90 min, 2, 3, 4, 6, 8, 10, 12, 16, 24 h).
    • Safety Monitoring: Adverse events, vital signs, physical examinations, clinical laboratory evaluations, and 12-lead ECGs.
    • Pharmacodynamics (Exploratory): Biomarkers including phosphorylated heat shock protein 27 (pHSP27) and high-sensitivity C-reactive protein (hsCRP) were measured.

FAQs and Troubleshooting

Q1: Why is an IV loading dose considered for this compound in Acute Coronary Syndrome (ACS)? A1: Preclinical data suggest the cardioprotective effects of p38 MAPK inhibition are most beneficial if administered rapidly after reperfusion. An oral dose takes 1-4 hours to reach peak concentration, while a 15-minute IV infusion achieves therapeutic levels almost immediately, which is critical in an acute setting like ACS [1].

Q2: What is the rationale for the 3 mg IV and 15 mg oral dose selection? A2: The 3 mg IV dose was selected to achieve a Cmax that approached, but did not exceed, the safe Cmax levels previously established for a 20 mg single oral dose. The 15 mg oral dose was used to determine bioavailability and was also known to be safe and well-tolerated [1].

Q3: Were there any specific safety concerns with the IV formulation? A3: In this Phase 1 study, a single IV infusion of this compound was found to be safe and well-tolerated. There were no serious adverse events or withdrawals due to AEs. Headache was the only AE reported more than once, and it occurred after the oral dose [1].

p38 MAPK Signaling Pathway & Drug Action

The diagram below illustrates the signaling pathway targeted by this compound and the experimental workflow for assessing its effect.

Key Technical Considerations for Researchers

  • Biomarker Validation: The study used a direct-link maximal inhibitory effect (Emax) model to relate plasma concentrations of this compound to reductions in pHSP27, a downstream phosphorylation target of p38 MAPK. This validates target engagement [1].
  • Metabolite Monitoring: The primary metabolite, GSK198602, was monitored but was found to be inactive, simplifying the interpretation of PK/PD relationships [1].
  • Clinical Context: While the IV loading dose strategy is pharmacologically sound for rapid action, later-stage clinical trials for conditions like NSTEMI and facioscapulohumeral muscular dystrophy (FSHD) have primarily used oral regimens [2] [3]. The ultimate clinical utility of an IV formulation would depend on the specific acute care setting.

References

patient stratification methods losmapimod FSHD clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Losmapimod Phase 3 Trial & Patient Stratification

The most advanced clinical trial for this compound in FSHD is a Phase 3 study. The table below summarizes its key design elements, which inherently inform patient stratification strategies [1].

Trial Feature Description
Full Title A Phase 3 Global, Randomized, Double-Blind, Placebo-Controlled, 48-Week, Parallel-Group Study of the Efficacy and Safety of this compound in Treating Patients with Facioscapulohumeral Muscular Dystrophy
Sponsor Fulcrum Therapeutics
Design Randomized, Double-Blind, Placebo-Controlled
Duration 48-week placebo-controlled period
Participant Number ~230 adults (aged 18-65)
Genetic Subtypes ~210 participants with FSHD1; ~20 participants with FSHD2
Study Sites Approximately 35 sites across North America and Europe

Based on this structure, the primary stratification method is by FSHD genetic subtype (FSHD1 vs. FSHD2). The trial is not exclusively for FSHD1 but includes a small cohort of FSHD2 patients to evaluate the drug's effect across the primary genetic forms of the disease [1].

Key Biomarkers for FSHD Patient Stratification

While the specific stratification biomarkers used in the this compound trial are not detailed in the available results, recent research highlights several key molecular players in FSHD pathology. Monitoring these can help stratify patients and assess therapeutic response.

The following diagram outlines the central role of DUX4 in FSHD pathology and the points targeted by various therapeutic approaches, including this compound.

fshd_pathway D4Z4_Contraction D4Z4 Repeat Contraction DUX4_Derepression DUX4 Derepression D4Z4_Contraction->DUX4_Derepression DUX4_Protein DUX4 Protein DUX4_Derepression->DUX4_Protein Target_Genes Target Gene Expression DUX4_Protein->Target_Genes Transcriptional Activation Cellular_Effects Cellular Effects: - Apoptosis/Cell Death - Oxidative Stress - Impaired Myogenesis - Inflammation Target_Genes->Cellular_Effects Muscle_Wasting Muscle Weakness & Wasting Cellular_Effects->Muscle_Wasting RNA_Therapy RNA Therapies (e.g., ARO-DUX4) RNA_Therapy->DUX4_Protein Small_Molecule Small Molecules (e.g., this compound) Small_Molecule->DUX4_Protein Gene_Editing Gene Editing (e.g., Epicrispr) Gene_Editing->DUX4_Derepression

The primary biomarkers for stratification and monitoring flow directly from this DUX4-centric pathophysiology:

  • DUX4 and Its Target Genes: The core of FSHD pathology is the inappropriate expression of the DUX4 transcription factor and its downstream target genes. The meta-analysis confirms that DUX4 biomarker genes are the most upregulated in FSHD muscle. Examples include H3Y1 and other retrogenes. Measuring the expression of these genes in muscle biopsies serves as a direct readout of the underlying disease activity [2].
  • Metabolic and Mitochondrial Dysfunction: The meta-analysis revealed a significant downregulation of genes related to the mitochondrial respiratory chain (OXPHOS), particularly in complexes I and IV. Key downregulated genes include ND1, ND4L, ND5 (Complex I), COX2, and COX3 (Complex IV). This impairment is an early event in DUX4-induced toxicity. Furthermore, upregulation of HIF1α indicates misdirected hypoxia signaling [2]. A separate proteomic study also found distinct metabolic signatures between mild and severe FSHD cases, marked by dysregulated glycolysis and activation of the pentose phosphate pathway [3].

Suggested Experimental Protocols for Stratification

To implement the stratification strategies discussed, here are foundational experimental methodologies.

Protocol for DUX4 Target Gene Expression Analysis

This protocol is used to quantify the expression of DUX4 biomarker genes from muscle biopsy samples [2].

  • Sample Collection: Obtain muscle biopsy from a target muscle (e.g., biceps brachii). Immediately snap-freeze in liquid nitrogen and store at -80°C.
  • RNA Extraction: Homogenize the muscle tissue in a suitable lysis buffer. Isolate total RNA using a commercial kit with DNase treatment to remove genomic DNA contamination. Quantify RNA purity and concentration via spectrophotometry.
  • Reverse Transcription: Convert equal amounts of high-quality RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
  • Quantitative PCR (qPCR): Perform qPCR reactions in triplicate using gene-specific primers for DUX4 target genes (e.g., H3Y1, ZSCAN4, LEUTX) and stable reference genes (e.g., GAPDH, HPRT1).
  • Data Analysis: Calculate relative gene expression using the ΔΔCq method. Compare expression levels between patient cohorts (e.g., severe vs. mild) or before and after treatment.
Protocol for Proteomic Analysis of Muscle Biopsies

This label-free mass spectrometry protocol can identify protein biomarkers associated with disease severity, as performed in recent studies [3].

  • Sample Preparation:
    • Homogenize frozen muscle tissue in a lysis buffer containing 2% SDS, 100 mM Tris-HCl (pH 7.6), and 0.1 M DTT.
    • Sonicate the samples on ice and clarify by centrifugation.
    • Quantify protein concentration using a compatible assay (e.g., 2D-Quant Kit).
  • Protein Digestion: Reduce, alkylate, and digest proteins with trypsin. Desalt the resulting peptides.
  • LC-ESI-MS/MS Analysis:
    • Separate peptides using liquid chromatography (LC).
    • Analyze eluted peptides with an electrospray ionization tandem mass spectrometer (ESI-MS/MS) in data-dependent acquisition mode.
  • Bioinformatic Analysis:
    • Identify proteins by searching MS/MS spectra against a human protein database.
    • Perform label-free quantification based on peptide ion intensities.
    • Conduct statistical analysis (e.g., t-test, ANOVA) to identify proteins differentially expressed between patient strata. Use pathway analysis tools (GO, KEGG) to interpret biological significance.

Future Directions & Research Resources

The field is moving towards more comprehensive, multi-omics approaches for patient stratification.

  • Multi-Omics Meta-Analysis: A recent large-scale meta-analysis of 13 datasets identified novel pathways in FSHD, including misregulation of the neuromuscular junction, spliceosome, and nuclear envelope proteins. These pathways represent new potential dimensions for patient stratification [2].
  • Utilize Available Tools: The same study developed a publicly available "meta-FSHD" Shiny app, which allows researchers to query the meta-analysis results for any gene of interest, providing effect sizes and significance levels [2].
  • Leverage Research Networks: The FSHD Clinical Trial Research Network (CTRN) offers resources for protocol development, clinical evaluator training, and site selection, which can be invaluable for standardizing stratification methods across trial sites [4].

References

losmapimod drug resistance mechanisms p38 MAPK pathway

Author: Smolecule Technical Support Team. Date: February 2026

Losmapimod: A Technical Overview

This compound is a selective oral inhibitor of the p38α/β mitogen-activated protein kinase (MAPK) [1] [2]. The p38 MAPK pathway is a major cellular signal transducer activated by various environmental stresses and inflammatory cytokines [3] [4]. Although initially tested in other indications, its development has pivoted to areas like facioscapulohumeral muscular dystrophy (FSHD) and oncology, where it shows promise in overcoming specific drug resistance mechanisms [1] [5] [4].

Guide: Using this compound to Overcome Gefitinib Resistance in NSCLC

A key application documented in research is using this compound to tackle acquired resistance to the EGFR-TKI gefitinib in NSCLC. The following workflow and detailed protocols outline the experimental approach to validate this strategy.

G Start Start: Establish Gefitinib- Resistant NSCLC Model Step1 In Vitro Analysis: Treat resistant cells with a) Gefitinib b) Gefitinib + this compound Start->Step1 Step2 Mechanism Investigation: Analyze YAP-MKK3/6-p38-STAT3 pathway activation & tetraploidy Step1->Step2 Step3 Genetic Validation: Knockdown p38α MAPK using shRNA Step2->Step3 Step4 In Vivo Validation: PDX Mouse Model Step3->Step4 End Conclusion: Assess potential of This compound to overcome resistance Step4->End

Experimental Protocol 1: In Vitro Cell Culture & Treatment

This protocol assesses this compound's effect on gefitinib-resistant cells [4].

  • 1. Cell Line Preparation: Use established gefitinib-resistant NSCLC cell lines (e.g., PC-9/G or H1975). Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibacterial-antimycotic solution. Maintain cultures at 37°C in a 5% CO₂ incubator.
  • 2. Drug Treatment:
    • Group 1 (Control): Vehicle control (DMSO).
    • Group 2: Gefitinib (concentration range: 1-20 µM, based on pre-established IC50).
    • Group 3: this compound (concentration range: 1-10 µM).
    • Group 4: Combination of Gefitinib and this compound.
    • Incubate cells with drugs for 24-72 hours based on the downstream assay.
  • 3. Key Downstream Assays:
    • Flow Cytometry for Cell Cycle: Analyze DNA content to detect tetraploid (4N) cells. Use propidium iodide staining and flow cytometry. A reduction in the 4N population in the combination group indicates suppression of tetraploidization.
    • Western Blot Analysis: Lyse cells and quantify proteins. Use SDS-PAGE to separate proteins, transfer to a membrane, and probe with specific primary antibodies. Detect the following key proteins to confirm pathway inhibition:
      • Phospho-p38 MAPK (Thr180/Tyr182)
      • Total p38 MAPK
      • Phospho-MKK3/6 (Ser189/Ser207)
      • Phospho-Stat3 (Tyr705)
      • p21
      • Cyclin D1
Experimental Protocol 2: Genetic Knockdown of p38 MAPK

This validates p38 MAPK's specific role in the resistance mechanism [4].

  • 1. shRNA Transduction: Transduce gefitinib-resistant cells with lentiviral particles containing shRNA specifically targeting p38α MAPK (MAPK14). Use a non-targeting shRNA as a negative control.
  • 2. Selection and Validation: Select successfully transduced cells using puromycin for 1-2 weeks. Validate the knockdown efficiency via Western Blot analysis using an anti-p38α MAPK antibody.
  • 3. Phenotypic Assay: Perform cell proliferation assays (e.g., MTT or colony formation) on knockdown and control cells treated with gefitinib. Effective knockdown should result in significant inhibition of cancer cell growth upon gefitinib treatment.
Experimental Protocol 3: In Vivo Patient-Derived Xenograft (PDX) Model

This tests this compound's efficacy in a live model [4] [5].

  • 1. Model Establishment: Implant tumor fragments from gefitinib-resistant NSCLC patients into immunodeficient mice (e.g., NSG mice).
  • 2. Dosing Regimen: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into groups:
    • Group 1: Vehicle control (oral gavage).
    • Group 2: Gefitinib (e.g., 25 mg/kg/day via oral gavage).
    • Group 3: this compound (e.g., 15 mg/kg, twice daily via oral gavage).
    • Group 4: Combination of Gefitinib and this compound.
    • Treat mice for 3-6 weeks.
  • 3. Endpoint Analysis:
    • Measure tumor volume with calipers 2-3 times weekly.
    • At the end of the study, euthanize the animals, excise and weigh the tumors.
    • Process tumor tissues for immunohistochemistry (IHC) analysis of Ki-67 (a proliferation marker) and phospho-p38 MAPK to assess biological activity.

Expected Results & Data Interpretation

The table below summarizes key quantitative data you can expect from a successful experiment based on the published study [4].

Experimental Model Key Measurable Outcome Expected Result with this compound + Gefitinib vs. Gefitinib Alone
In Vitro (Flow Cytometry) Tetraploid (4N) Cell Population Significant decrease (e.g., >50% reduction)
In Vitro (Western Blot) Phospho-p38 MAPK / p-STAT3 levels Strong reduction in phosphorylation
In Vivo (PDX Model) Tumor Volume & Final Weight Significant inhibition of tumor growth (e.g., >60% reduction in volume)
In Vivo (IHC) Ki-67 Positive Cells Significant decrease in proliferating cells

Troubleshooting FAQs

  • Q: this compound shows no effect in reversing resistance in our in vitro model. What could be wrong?

    • A: First, verify that the YAP-MKK3/6-p38-STAT3 pathway is active in your specific resistant cell line via Western Blot. Confirm the drug activity and concentration of your this compound stock. Ensure that the resistant mechanism in your cell line is primarily dependent on tetraploidization and not a different, dominant mechanism (e.g., T790M mutation).
  • Q: How can we confirm target engagement by this compound in our experiments?

    • A: The most direct method is to measure the phosphorylation status of p38 MAPK and its direct downstream target, MAPKAPK-2 (MK2), or the small heat shock protein Hsp27 (HspB1) via Western Blot. A successful inhibition should show a marked reduction in phospho-p38 and phospho-Hsp27 [6].
  • Q: The efficacy of this compound appears variable in our in vivo models. Why?

    • A: Recent research in other diseases (like FSHD) suggests that the role of p38 in regulating target genes (like DUX4) can be temporal. It may be critical in early stages but less so later [7]. Consider the timing of your therapeutic intervention. The heterogeneity of the tumor microenvironment can also cause variable responses.

The p38 MAPK Signaling Pathway in Gefitinib Resistance

The following diagram illustrates the specific signaling pathway that this compound targets to overcome gefitinib resistance, as validated in the cited studies [5] [4].

G Gefitinib Gefitinib YAP YAP (Transcriptional Co-activator) Gefitinib->YAP In Resistant Cells MKK3_6 MKK3/6 YAP->MKK3_6 p38 p38 MAPK (α/β) MKK3_6->p38 Phosphorylates STAT3 STAT3 p38->STAT3 Activates Tetraploidy Tetraploidization &nsp Drug Resistance STAT3->Tetraploidy This compound This compound This compound->p38 Inhibits

References

losmapimod combination therapy approaches other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Current Status & Combination Therapy Approaches

The most current information on losmapimod's development status and its investigated combination therapies is summarized in the table below.

Therapeutic Area Combination Partner Development Status Key Findings & Rationale
Facioscapulohumeral Muscular Dystrophy (FSHD) [1] N/A (Monotherapy) Development Halted (Phase 3, Sept 2024) Phase 3 REACH trial did not meet primary endpoint; program suspended [1].
Non-Small Cell Lung Cancer (NSCLC) [2] Gefitinib (EGFR-TKI) Preclinical Research Overcame gefitinib resistance in vitro and in vivo by inhibiting gefitinib-induced tetraploidization via p38 MAPK signaling blockade [2].
Acute Pain Management [3] N/A (Monotherapy) Preclinical Research Demonstrated antinociceptive effects in rodent models; potential as a non-opioid analgesic [3].

Experimental Protocol: Overcoming Gefitinib Resistance in NSCLC

The following methodology is adapted from a 2018 study demonstrating how this compound can overcome gefitinib resistance in NSCLC [2].

  • 1. Cell Culture & Reagents:

    • Maintain gefitinib-resistant NSCLC cell lines in RPMI-1640 or DMEM, supplemented with 10% FBS and antibiotics.
    • Prepare stock solutions of gefitinib and this compound in DMSO. Store at -80°C and dilute in culture medium for experiments.
  • 2. Drug Treatment & Tetraploidization Analysis:

    • Treatment Groups: Set up groups for control (DMSO), gefitinib alone, this compound alone, and the combination of gefitinib + this compound.
    • Dosage: A typical study used this compound at a concentration of 10 µM [2].
    • Incubation: Treat cells for 48-72 hours.
    • Analysis: Analyze DNA content via flow cytometry to measure tetraploid cell population. Alternatively, use microscopy to identify and count multinucleated cells.
  • 3. Protein Extraction & Western Blotting:

    • Lyse cells from each treatment group to extract total protein.
    • Perform Western blotting to detect key signaling proteins using specific antibodies:
      • Phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK
      • Phospho-STAT3 (Tyr705) and total STAT3
      • This confirms target engagement and shows inhibition of the YAP-MKK3/6-p38 MAPK-STAT3 pathway [2].
  • 4. Gene Knockdown (Validation):

    • Use an shRNA approach to knock down p38α MAPK in resistant cells.
    • Repeat proliferation and tetraploidization assays to validate that genetic inhibition of p38 mimics the effect of this compound.
  • 5. In Vivo Efficacy (PDX Model):

    • Establish a patient-derived xenograft (PDX) mouse model from gefitinib-resistant NSCLC tissue.
    • Randomize mice into vehicle, gefitinib, and gefitinib + this compound groups.
    • Administer drugs orally; a typical study dose for this compound was 15 mg/kg twice daily [2].
    • Monitor tumor volume and weight regularly over the course of the study (e.g., 4-6 weeks).

Experimental Workflow & Signaling Pathway

The following diagrams, created with Graphviz, illustrate the core concepts from the research.

workflow Experimental Workflow for this compound Combo Therapy start Establish Gefitinib- Resistant NSCLC Model step1 In Vitro Treatment: - Gefitinib - this compound - Combination start->step1 step2 Analyze Tetraploidization (Flow Cytometry) step1->step2 step3 Assess Pathway Activity (Western Blot) step2->step3 step4 In Vivo Validation (PDX Mouse Model) step3->step4 end Evaluate Tumor Growth Inhibition step4->end

Diagram 1: A simplified workflow for evaluating this compound in combination with gefitinib in preclinical models of NSCLC.

pathway Proposed Mechanism of this compound in NSCLC Resistance Gefitinib Gefitinib EGFR-TK EGFR-TK Gefitinib->EGFR-TK YAP YAP EGFR-TK->YAP MKK3/6 MKK3/6 YAP->MKK3/6 p38 MAPK\n(Phosphorylated) p38 MAPK (Phosphorylated) MKK3/6->p38 MAPK\n(Phosphorylated) STAT3 STAT3 p38 MAPK\n(Phosphorylated)->STAT3 Tetraploidization Tetraploidization STAT3->Tetraploidization Drug Resistance Drug Resistance Tetraploidization->Drug Resistance This compound This compound This compound->p38 MAPK\n(Phosphorylated)  Inhibits

Diagram 2: The proposed signaling pathway by which this compound overcomes gefitinib resistance. This compound inhibits the activation of p38 MAPK, a key step in a pathway that leads to tetraploidization and resistance [2].

Frequently Asked Questions (FAQ)

Q1: What is the clinical future of this compound after the FSHD trial failure? While development for FSHD has been halted [1], the drug's good tolerability profile in humans keeps it as a candidate for other conditions. Research may continue in oncology (e.g., NSCLC) and other areas like acute pain management, though it will require a new development pathway and sponsor [2] [3].

Q2: Why target the p38 MAPK pathway to overcome cancer drug resistance? Genomic instability, often through a tetraploid phase, is a hallmark of cancer and can lead to multidrug resistance [2]. The p38 MAPK pathway is identified as a crucial regulator of this gefitinib-induced tetraploidization. Inhibiting p38 with this compound blocks this survival mechanism, re-sensitizing cancer cells to the primary therapy [2].

Q3: Are there any specific safety profiles to consider when designing in vivo studies with this compound? According to the literature, this compound has been shown to be "well-tolerated" in human clinical studies and in the cited preclinical models [2] [3]. However, standard toxicological assessments (e.g., monitoring for signs of distress, organ histology) should always be included in study designs.

References

Efficacy and Clinical Trial Outcomes of p38 MAPK Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key clinical and preclinical findings for Losmapimod and other selected p38 MAPK inhibitors.

Inhibitor Name Primary Target/Type Key Therapeutic Areas Tested Efficacy Summary & Key Findings Clinical Trial Phase & Status

| This compound | p38α/β inhibitor [1] | COPD, Acute Coronary Syndrome (ACS), Major Depressive Disorder (MDD), Facioscapulohumeral Muscular Dystrophy (FSHD) [1] | COPD: No significant improvement in exercise tolerance (6-min walk distance) or exacerbation rates [2] [3]. ACS: Well-tolerated, reduced inflammatory biomarkers in Phase II; Phase III failed to show improved cardiovascular outcomes [1] [4]. MDD: Failed to show significant improvement in symptoms in Phase II trials [1]. | Phase III (Discontinued for COPD, ACS) [1] [3] | | LY2228820 (Ralimetinib) | p38α inhibitor [5] | Cancer (Ovarian, Glioblastoma, Breast) [5] | Tested as a component of combinatorial therapies in various clinical trials; no definitive efficacy data from search results. Preclinically, it and other 2nd-gen inhibitors allowed p38α pathway reactivation [5]. | Phase 1 / 2 (Status unclear) [5] | | ULTR-p38i (Type 1.5) | p38α inhibitor with ultralong target residence time [5] | Colorectal Cancer (CRC) [5] | Preclinical: Monotherapy triggers mitotic catastrophe, resulting in apoptosis or senescence in CRC models. Shows strong therapeutic effects in patient-derived organoids and mouse models with no measurable toxicity [5]. | Preclinical Research [5] | | BIRB-796 | Type II p38α inhibitor [5] | Inflammatory Diseases [6] | Preclinical: Failed to prevent p38α reactivation and induce cell death in CRC organoid models [5]. | Development Halted (Historically for inflammation) [6] |

Experimental Protocols from Key Studies

Here are the methodologies from some of the pivotal studies cited in the table, which provide context for the efficacy data.

  • This compound in COPD (24-Week Trial) [2] [7]

    • Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.
    • Participants: 602 patients aged ≥40 with moderate-to-severe COPD.
    • Intervention: Patients randomized to receive this compound (2.5 mg, 7.5 mg, or 15 mg) or a placebo twice daily for 24 weeks.
    • Primary Endpoint: Change in 6-minute walking distance (6MWD) from baseline to week 24.
    • Key Assessments: Spirometry (FEV1, FVC), safety monitoring, and biomarker analysis.
  • ULTR-p38i in Colorectal Cancer (Preclinical) [5]

    • In Vitro Models: Used murine and patient-derived colorectal cancer (CRC) organoids (KAP model) and 2D cell lines.
    • Viability Assay: Treated organoids with inhibitors and measured the induction of cell death.
    • Western Blot Analysis: Assessed the activity of p38α and its downstream targets (Hsp27, MK2, Atf2, Elk1) by measuring phosphorylation levels.
    • In Vivo Model: Subcutaneous injection of KAP organoids into C57BL/6 mice to create a syngeneic CRC model for therapeutic testing.

The p38 MAPK Pathway and Inhibitor Mechanisms

The p38 MAPK pathway is a key signaling cascade that cells use to respond to stress signals, such as inflammatory cytokines and environmental stressors [8]. It plays a central role in regulating the production of potent inflammatory mediators, making it a long-sought target for inflammatory diseases and cancer [6] [8].

The following diagram illustrates the core p38 MAPK signaling pathway and the points of inhibition for the different types of inhibitors discussed.

p38_pathway External_Stimuli External Stress (Inflammation, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAO) External_Stimuli->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK p38_Inactive p38α (Inactive) MAPKK->p38_Inactive Phosphorylation p38_Active p38α (Active) Phosphorylated p38_Inactive->p38_Active Transcription Nuclear Transcription Factors (e.g., ATF2) p38_Active->Transcription Translocation & Phosphorylation Cellular_Response Cellular Response (Cytokine Production, Apoptosis, Inflammation, Survival) Transcription->Cellular_Response TypeI_II Type I/II Inhibitors (e.g., this compound, LY2228820, BIRB-796) TypeI_II->p38_Inactive  Binds ATP site Type15 Type 1.5 Inhibitor (ULTR-p38i) Type15->p38_Inactive  Binds HRI/HRII & R-spine

Insights from Clinical Trial Failures and Future Directions

The consistent lack of efficacy in clinical trials for this compound and other early p38 inhibitors has been a major focus of research, leading to new strategies.

  • Challenges with Early Inhibitors: A core problem with first and second-generation p38α inhibitors (like this compound) appears to be incomplete pathway inhibition and feedback mechanisms. Studies found that these inhibitors could cause a paradoxical reactivation of the p38α pathway or its key downstream effector, MK2, potentially limiting their therapeutic effect [6] [5].
  • Emerging Strategies: Research is now exploring two key alternatives:
    • Targeting Downstream Effectors: Inhibiting MK2, a kinase directly activated by p38, has shown potential to block inflammation while potentially avoiding the toxicities and limitations of direct p38 inhibition [6].
    • Next-Generation p38 Inhibitors: As represented by the ULTR-p38i, new inhibitors are being designed with an "ultralong target residence time" (Type 1.5 binders). These bind more tightly and persistently to p38α, leading to more sustained and complete inhibition of the pathway, which has shown promising results in preclinical cancer models [5].

References

losmapimod clinical outcomes acute coronary syndrome versus standard care

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes Overview: Losmapimod vs. Placebo

Outcome Measure This compound (n=1,738) Placebo (n=1,765) Hazard Ratio (HR) / Odds Ratio (OR) [95% CI] P-value
Primary Efficacy Endpoint (at 12 weeks) [1] [2]
• CV death, MI, or urgent coronary revascularization 8.1% 7.0% HR 1.16 [0.91, 1.47] 0.24
Secondary Efficacy Endpoints (at 12 weeks) [1]
• Cardiovascular death 2.1% 2.5% Not reported
• Myocardial Infarction (MI) 5.3% 4.3% Not reported
• Stroke 0.8% 0.9% Not reported
• Definite or probable stent thrombosis 0.9% 1.5% Not reported
Effect on Biomarkers (in STEMI subgroup) [3]
• Reduction in hs-CRP Significant reduction vs. placebo < 0.001
• Reduction in NT-proBNP Significant reduction vs. placebo < 0.001
Safety Endpoints [1]
• Serious Adverse Events (SAEs) 16.0% 14.2% Not reported
• ALT >3x ULN 2.6% 1.3% Not reported

Detailed Experimental Protocols

The primary source of clinical outcomes data for this compound in ACS comes from the LATITUDE-TIMI 60 trial. [1] Here are the key methodological details:

  • Trial Design: A multinational, randomized, double-blind, placebo-controlled, phase III trial. It was planned in two stages (Part A and a larger Part B), but was terminated after Part A for futility. [4] [1] [2]
  • Patient Population: Enrolled 3,503 patients hospitalized with acute myocardial infarction (both STEMI and NSTEMI). Patients were required to have at least one predictor of increased CV risk (e.g., age ≥60, prior MI, diabetes). [1]
  • Intervention & Comparator: Patients were randomized 1:1 to receive either This compound 7.5 mg twice daily or a matching placebo, in addition to standard guideline-recommended care, for 12 weeks. [1]
  • Primary Endpoint: Time to first occurrence of the composite of cardiovascular (CV) death, myocardial infarction (MI), or severe recurrent ischemia requiring urgent coronary revascularization. [1]
  • Key Secondary Endpoints: Included the composite of CV death or MI, as well as individual components of the primary endpoint and safety measures. [1]
  • Biomarker Assessment: Changes in inflammatory and stress biomarkers, including high-sensitivity C-reactive protein (hs-CRP) and N-terminal pro-B-type natriuretic peptide (NT-proBNP), were evaluated. [3]

Mechanism of Action & Subgroup Analysis

This compound is an oral, selective, and reversible inhibitor of the p38 mitogen-activated protein kinase (MAPK). [5] [1] The p38 MAPK pathway is a stress-activated signaling cascade that drives the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and is implicated in the vascular inflammation, plaque instability, and adverse cardiac remodeling following an ACS. [5] [6] The following diagram illustrates this pathway and the drug's target.

G Stressors Stressors (Ischemia, Hypertension) p38_MAPK p38 MAPK (Activated) Stressors->p38_MAPK Cytokine_Release Cytokine Release (TNF-α, IL-1β, IL-6) p38_MAPK->Cytokine_Release Pathological_Effects Pathological Effects (Plaque Destabilization, Cardiac Remodeling) Cytokine_Release->Pathological_Effects This compound This compound (p38 MAPK Inhibitor) This compound->p38_MAPK  Inhibits

While the overall trial results were neutral, a prespecified subgroup analysis revealed a potentially important distinction:

  • STEMI Subgroup: In patients with ST-elevation myocardial infarction (STEMI, n=865), this compound was associated with a non-significant trend toward risk reduction for the primary endpoint (HR 0.84; 95% CI, 0.51–1.40). [5] [3] Furthermore, treatment with this compound in this subgroup led to a significantly greater attenuation of the inflammatory biomarker hs-CRP and a greater reduction in the heart failure marker NT-proBNP compared to placebo. [3]
  • NSTEMI Subgroup: No such benefit was observed in patients with non-ST-egment elevation myocardial infarction (NSTEMI). [3]

This suggests that the inflammatory response in STEMI patients may be more pronounced and amenable to modulation by p38 MAPK inhibition. The trial workflow highlighting this subgroup finding is summarized below.

G ACS_Population ACS Population (LATITUDE-TIMI 60, n=3,503) STEMI STEMI Subgroup (n=865) ACS_Population->STEMI NSTEMI NSTEMI Subgroup (n=2,624) ACS_Population->NSTEMI Overall_Result Primary Endpoint: No Benefit (HR 1.16, P=0.24) ACS_Population->Overall_Result STEMI_Result Trend toward Benefit (HR 0.84) STEMI->STEMI_Result NSTEMI_Result No Evidence of Benefit NSTEMI->NSTEMI_Result

Conclusion for Research and Development

  • No Overall Benefit: In the general ACS population, this compound did not reduce the risk of major adverse cardiovascular events compared to standard care alone. [1] [2]
  • Promising Subgroup Signal: A consistent signal of potential benefit was observed in the STEMI subgroup, supported by both positive biomarker changes and a trend toward improved clinical outcomes. [4] [3] [2]
  • Safety Profile: The drug was generally well-tolerated, though with a noted higher incidence of liver enzyme (ALT) elevations. [5] [1]

For researchers and drug developers, these findings underscore that while broad p38 MAPK inhibition may not be effective for all-comers with ACS, a precision medicine approach targeting a specific high-inflammatory subgroup (like STEMI patients) or investigating the pathway in other conditions with inflammatory pathology could be a more fruitful strategy. [5] [3]

References

losmapimod versus phenobarbital epilepsy rat model neuroprotection

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols in Rat Models

To evaluate and compare these drugs, researchers employ standardized protocols in rodent models of epilepsy. Key methodological details are summarized below.

Aspect Losmapimod Studies Phenobarbital Studies
Epilepsy Model Pilocarpine-induced Status Epilepticus (SE) [1] [2] Pilocarpine-induced SE [3]; Pentylenetetrazole (PTZ) kindling [4]; Kainic Acid (KA)-induced SE [5]
Drug Administration Intraperitoneal (i.p.) injection; 1.8 mg/kg; started 4 hours post-SE, once daily for 3 days [1] [2] Oral gavage (45 mg/kg/day) for up to 40 days [4]; i.p. injection (dose varied, e.g., 40 mg/kg single dose) [6]

| Key Assessments | Seizure Monitoring: Frequency. Histology: Nissl staining (neuron structure), TUNEL assay (apoptosis). Molecular: Western Blot (MAPK pathway proteins). Behavior: Morris Water Maze (memory) [1] [2] | Seizure Monitoring: Racine scale (severity), frequency, latency. Molecular: Western Blot, RT-PCR (P-glycoprotein levels). Behavior: Water Maze (learning), handling test (emotionality) [4] [5] [3] |

Signaling Pathways and Mechanisms of Action

The neuroprotective and anticonvulsant effects of these drugs are mediated through distinct molecular pathways.

epilepsy_mechanisms Mechanisms of this compound and Phenobarbital in Epilepsy Models cluster_phenobarbital Phenobarbital Mechanism cluster_this compound This compound Mechanism cluster_resistance Phenobarbital Resistance Mechanism PB Phenobarbital GABA_A GABA-A Receptor PB->GABA_A Ca_block Potential Calcium Channel Block PB->Ca_block Cl_influx Increased Chloride Influx GABA_A->Cl_influx neuronal_inhibition Neuronal Inhibition (Reduced Excitability) Cl_influx->neuronal_inhibition Ca_block->neuronal_inhibition Los This compound p38 p38 MAPK (Inhibited) Los->p38 Inhibits MAPK_path MAPK Signaling Pathway (Reduced Activity) p38->MAPK_path neuro_inflammation Reduced Neuroinflammation & Cytokine Release MAPK_path->neuro_inflammation apoptosis Inhibition of Neuronal Apoptosis MAPK_path->apoptosis neuron_protection Hippocampal Neuron Protection neuro_inflammation->neuron_protection apoptosis->neuron_protection seizure_activity Seizure Activity P_gp P-glycoprotein (P-gp) Overexpression seizure_activity->P_gp chronic_treatment Chronic Drug Treatment chronic_treatment->P_gp reduced_concentration Reduced Brain Drug Concentration P_gp->reduced_concentration drug_resistance Pharmacoresistance reduced_concentration->drug_resistance

Key Implications for Research and Development

  • This compound represents a novel, pathophysiology-targeted approach. Its action on the MAPK pathway addresses neuroinflammation and apoptosis, key mechanisms in epileptogenesis, potentially offering disease-modifying effects [1] [2].
  • Phenobarbital remains a useful clinical tool and a benchmark in animal research. However, studies highlight its significant limitations, including the development of pharmacoresistance linked to P-glycoprotein overexpression and adverse cognitive effects [4] [5] [3].

References

losmapimod patient-reported outcomes versus objective measures FSHD

Author: Smolecule Technical Support Team. Date: February 2026

Losmapimod Outcomes: Patient-Reported vs. Objective Measures

Outcome Measure Category Specific Measure Trial Phase & Key Findings
Objective Clinical Measure Reachable Workspace (RWS) Phase 3 (REACH): Primary endpoint not met. Both this compound and placebo groups showed similar changes in RWS over 48 weeks [1] [2].

| Objective Clinical Measure | Muscle Fat Infiltration (MFI via MRI) | Phase 3 (REACH): No discernible benefit of this compound compared to placebo [2]. Phase 2: MRI showed a slowdown in muscle replacement by fatty tissue in certain muscles [3]. | | Objective Clinical Measure | Shoulder Strength (Dynamometry) | Phase 3 (REACH): No discernible benefit of this compound compared to placebo [2]. | | Patient-Reported Outcome (PRO) | Neuro-QOL Upper Extremity (NeuroQoL-UE) | Phase 3 (REACH): No discernible benefit of this compound compared to placebo [2]. | | Patient-Reported Outcome (PRO) | Patient Global Impression of Change (PGIC) | Phase 3 (REACH): No discernible benefit of this compound compared to placebo [2]. | | Patient-Reported Outcome (PRO) | Other PROs (unspecified) | Phase 2: Patients reported "significant clinical improvements" with this compound [3]. |

Experimental Protocols and Methodologies

For researchers designing future trials, understanding the methodologies behind these outcome measures is crucial.

  • Reachable Workspace (RWS): This objective measure assesses upper limb mobility, specifically shoulder girdle function. Participants wear a sensor on their wrist, and the system measures the three-dimensional space they can reach. In the REACH trial, the assessment was performed with 500 g of weight placed on each wrist to standardize the effort. The result is expressed as the Relative Surface Area (RSA) [1] [2].
  • Muscle Fat Infiltration (MFI): Quantified using Magnetic Resonance Imaging (MRI), this biomarker provides an objective measure of disease progression by calculating the fraction of fat within a muscle. It is a sensitive tool that can detect changes in muscle composition before clinical weakness is apparent [4] [2].
  • Patient-Reported Outcomes (PROs): These are collected through standardized questionnaires.
    • The Neuro-QOL Upper Extremity Function questionnaire assesses a patient's perceived ability to perform tasks requiring arm and hand function [2].
    • The Patient Global Impression of Change (PGIC) is a single-item questionnaire where patients rate their perception of change in their overall health status on a scale from "much better" to "much worse" [4] [2].

Interpretation of Outcome Discrepancies

The mixed signals from earlier phases and the final Phase 3 results highlight key challenges in FSHD therapeutic development.

fshd_trial_insights cluster_phase2 Phase 2 Observations cluster_phase3 Phase 3 Results (Primary Endpoints) Early Phase 2 Signals Early Phase 2 Signals Phase 3 REACH Trial Results Phase 3 REACH Trial Results Early Phase 2 Signals->Phase 3 REACH Trial Results MRI: Slowed MFI MRI: Slowed MFI Early Phase 2 Signals->MRI: Slowed MFI PROs: Patient-Reported Improvement PROs: Patient-Reported Improvement Early Phase 2 Signals->PROs: Patient-Reported Improvement Key Insights for Future Trials Key Insights for Future Trials Phase 3 REACH Trial Results->Key Insights for Future Trials RWS: No Benefit vs Placebo RWS: No Benefit vs Placebo MFI: No Benefit vs Placebo MFI: No Benefit vs Placebo PROs: No Benefit vs Placebo PROs: No Benefit vs Placebo Placebo Group Stability Placebo Group Stability Placebo Group Stability->Phase 3 REACH Trial Results Challenge to detect effect Placebo Group Stability->Key Insights for Future Trials Outcome Measure Sensitivity Outcome Measure Sensitivity Outcome Measure Sensitivity->Phase 3 REACH Trial Results Potential limitation Outcome Measure Sensitivity->Key Insights for Future Trials

Several factors may explain why early positive signals did not translate into a successful Phase 3 trial:

  • Placebo Group Stability: An unexpected finding was that the placebo group did not show the anticipated decline in function over the 48-week trial. This stability made it statistically difficult to demonstrate a treatment benefit for this compound [1].
  • Heterogeneity of FSHD: The disease has highly variable progression between individuals and significant variability in DUX4 expression, which can obscure consistent treatment effects across a larger patient population [4] [1].
  • Sensitivity of Outcome Measures: The RWS, while a validated objective measure, may not have been sensitive enough to capture subtle, clinically meaningful changes over the trial period, or it might not fully reflect the aspects of the disease that patients experience and report on [1].

Navigating Current Evidence and Next Steps

  • Focus on Recent Phase 3 Data: The most robust evidence comes from the Phase 3 REACH trial, which showed no statistically significant difference between this compound and placebo across both PROs and objective measures [1] [2].
  • Acknowledge Inconsistencies: Be cautious with interpreting earlier, smaller phase 2 results that suggested potential benefits, as they were not confirmed in the larger, definitive trial.
  • Consult Authoritative Sources: For the most current information on FSHD clinical trials, you can refer to the FSHD Society (fshdsociety.org), which provides updates and analysis on ongoing research [1].

References

losmapimod cost-effectiveness analysis other rare disease therapies

Author: Smolecule Technical Support Team. Date: February 2026

Losmapimod Clinical Trial Data Overview

The following table summarizes the key outcomes from the Phase 3 REACH trial, which led to the discontinuation of this compound's development [1].

Trial Endpoint This compound Group (Change from Baseline) Placebo Group (Change from Baseline) P-value
Primary: Reachable Workspace (RWS) +0.013 (±0.007) +0.010 (±0.007) 0.75
Secondary: Muscle Fat Infiltration (MFI) +0.42% +0.576% 0.16
Secondary: Shoulder Abductor Strength +9.63% +2.24% 0.51

Comparison with Other FSHD Therapeutic Approaches

While a cost comparison is not possible, the table below outlines how this compound's strategy and outcome compare to other emerging technologies for FSHD [1].

Therapy / Approach Developer(s) Mechanism of Action Key Differentiator / Status
This compound (p38 MAPK inhibitor) Fulcrum Therapeutics Indirect suppression of DUX4 expression [2] [3] Phase 3 program discontinued in Sept 2024 [4] [1].
Direct DUX4 Knockdown Avidity Biosciences, Dyne Therapeutics, etc. Target and reduce the DUX4 mRNA directly [1] Considered a more direct approach; several candidates are in earlier-stage clinical development [1].

Experimental Protocol & Signaling Pathway

This compound was investigated as a selective p38α/β mitogen-activated protein kinase (MAPK) inhibitor. Its proposed mechanism for treating FSHD was to inhibit p38 MAPK, which is part of a pathway believed to stabilize DUX4 mRNA. By inhibiting p38, this compound was intended to reduce the expression of the DUX4 protein and its downstream toxic effects [2] [3].

The diagram below illustrates this proposed signaling pathway and the point of intervention for this compound.

G DUX4gene DUX4 Gene DUX4mRNA DUX4 mRNA DUX4gene->DUX4mRNA DUX4protein DUX4 Protein DUX4mRNA->DUX4protein MuscleDamage Muscle Cell Damage & Inflammation DUX4protein->MuscleDamage p38MAPK p38 MAPK DUX4protein->p38MAPK  Stabilizes? p38MAPK->DUX4mRNA  Positively Regulates? This compound This compound Inhibitor This compound->p38MAPK  Inhibits

The Phase 3 REACH trial was a multi-center, randomized, double-blind, placebo-controlled study [2].

  • Participants: 260 individuals aged 18–65 with genetically confirmed FSHD [4].
  • Intervention: Participants were randomized to receive either this compound or a placebo [4].
  • Duration: 48 weeks [4].
  • Primary Endpoint: Change from baseline in Reachable Workspace (RWS), a quantitative assessment of upper limb mobility [4].
  • Key Challenge: An unexpected stability and even slight improvement in the placebo group made it difficult to detect a treatment benefit, contributing to the trial not meeting its primary endpoint [4] [1].

What Researchers Need to Know

For researchers and drug development professionals, the case of this compound highlights several critical considerations:

  • Trial Design Challenges in Rare Diseases: The FSHD trial highlighted difficulties such as high patient heterogeneity, the need for more sensitive functional outcome measures, and a variable and poorly understood natural history of disease progression that can complicate the interpretation of placebo group data [4] [3].
  • The Biomarker Gap: Phase 2 trials showed functional improvements without a significant reduction in DUX4-driven gene expression biomarkers [3]. This disconnect underscores the urgent need for validated and predictive biomarkers to reliably assess target engagement and drug efficacy in early-stage trials.
  • Importance of Disease Models: The failure of this compound has prompted calls for more physiologically relevant disease models, such as xenograft models, to better predict clinical efficacy before advancing to human trials [3].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

383.20090524 g/mol

Monoisotopic Mass

383.20090524 g/mol

Heavy Atom Count

28

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F2DQF16BXE

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
P38 [HSA:1432 5600 5603 6300] [KO:K04441]

Pictograms

Health Hazard

Health Hazard

Other CAS

585543-15-3

Wikipedia

Losmapimod

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Yang S, Beerahee M. Losmapimod concentration-QT relationship in healthy volunteers: meta-analysis of data from six clinical trials. Eur J Clin Pharmacol. 2013 Jun;69(6):1261-7. doi: 10.1007/s00228-012-1469-1. Epub 2013 Jan 17. PubMed PMID: 23325437.
2: Yang S, Lukey P, Beerahee M, Hoke F. Population pharmacokinetics of losmapimod in healthy subjects and patients with rheumatoid arthritis and chronic obstructive pulmonary diseases. Clin Pharmacokinet. 2013 Mar;52(3):187-98. doi: 10.1007/s40262-012-0025-6. PubMed PMID: 23254770.
3: Dewenter M, Vettel C, El-Armouche A. [Losmapimod: a novel drug against cardiovascular diseases?]. Dtsch Med Wochenschr. 2013 Jan;138(1-2):39-42. doi: 10.1055/s-0032-1327368. Epub 2012 Dec 18. Review. German. PubMed PMID: 23250695.
4: Ostenfeld T, Krishen A, Lai RY, Bullman J, Baines AJ, Green J, Anand P, Kelly M. Analgesic efficacy and safety of the novel p38 MAP kinase inhibitor, losmapimod, in patients with neuropathic pain following peripheral nerve injury: a double-blind, placebo-controlled study. Eur J Pain. 2013 Jul;17(6):844-57. doi: 10.1002/j.1532-2149.2012.00256.x. Epub 2012 Dec 14. PubMed PMID: 23239139.
5: Barbour AM, Sarov-Blat L, Cai G, Fossler MJ, Sprecher DL, Graggaber J, McGeoch AT, Maison J, Cheriyan J. Safety, tolerability, pharmacokinetics and pharmacodynamics of losmapimod following a single intravenous or oral dose in healthy volunteers. Br J Clin Pharmacol. 2013 Jul;76(1):99-106. doi: 10.1111/bcp.12063. PubMed PMID: 23215699; PubMed Central PMCID: PMC3703232.
6: Melloni C, Sprecher DL, Sarov-Blat L, Patel MR, Heitner JF, Hamm CW, Aylward P, Tanguay JF, DeWinter RJ, Marber MS, Lerman A, Hasselblad V, Granger CB, Newby LK. The study of LoSmapimod treatment on inflammation and InfarCtSizE (SOLSTICE): design and rationale. Am Heart J. 2012 Nov;164(5):646-653.e3. doi: 10.1016/j.ahj.2012.07.030. Epub 2012 Oct 16. PubMed PMID: 23137494.
7: Elkhawad M, Rudd JH, Sarov-Blat L, Cai G, Wells R, Davies LC, Collier DJ, Marber MS, Choudhury RP, Fayad ZA, Tawakol A, Gleeson FV, Lepore JJ, Davis B, Willette RN, Wilkinson IB, Sprecher DL, Cheriyan J. Effects of p38 mitogen-activated protein kinase inhibition on vascular and systemic inflammation in patients with atherosclerosis. JACC Cardiovasc Imaging. 2012 Sep;5(9):911-22. doi: 10.1016/j.jcmg.2012.02.016. PubMed PMID: 22974804.
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